molecular formula C9H11FN2O3S B12929955 tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Katalognummer: B12929955
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: KZENAOCEZDOWHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C9H11FN2O3S and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H11FN2O3S

Molekulargewicht

246.26 g/mol

IUPAC-Name

tert-butyl N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C9H11FN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)

InChI-Schlüssel

KZENAOCEZDOWHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)F

Herkunft des Produkts

United States
Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine and formyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[3] The formyl group, a versatile chemical handle, provides a reactive site for further molecular elaboration. This guide provides a comprehensive technical overview of the synthesis and detailed structure elucidation of a key building block, tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate. This molecule holds significant potential for the development of novel therapeutics, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer agents.[4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic strategy, explaining the rationale behind the chosen reactions, and provide a meticulous breakdown of the spectroscopic data (NMR, IR, and MS) used to unequivocally confirm its structure.

Synthetic Strategy and Rationale

The synthesis of tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The overall synthetic workflow is designed to first construct the core thiazole ring, followed by the strategic introduction of the fluoro and formyl groups.

DOT Diagram: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Electrophilic Fluorination A 2-Aminothiazole C tert-Butyl (thiazol-2-yl)carbamate A->C Base B Di-tert-butyl dicarbonate (Boc)2O B->C D tert-Butyl (thiazol-2-yl)carbamate F tert-Butyl (5-formylthiazol-2-yl)carbamate D->F Vilsmeier Reagent E POCl3, DMF E->F G tert-Butyl (5-formylthiazol-2-yl)carbamate I tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate G->I Heat H N-Fluorobenzenesulfonimide (NFSI) H->I Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy HNMR 1H NMR CNMR 13C NMR FNMR 19F NMR MS HRMS (ESI-TOF) IR FT-IR Structure tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate Structure->HNMR Proton Environment Structure->CNMR Carbon Skeleton Structure->FNMR Fluorine Presence Structure->MS Molecular Weight Structure->IR Functional Groups

Sources

Physical and chemical properties of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate (CAS: 2241514-59-8) is a highly specialized, sterically hindered, and electron-deficient heteroaromatic building block. In contemporary medicinal chemistry, it serves as a critical intermediate in the synthesis of O-GlcNAcase (OGA) inhibitors. These inhibitors are currently undergoing rigorous clinical evaluation for the treatment of tauopathies, including Alzheimer's disease (AD) and progressive supranuclear palsy (PSP).

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic hurdles of its synthesis via nucleophilic aromatic substitution (SNAr), and its pharmacological application in neurodegenerative disease drug design.

Physicochemical Profiling

Understanding the physical and chemical properties of this intermediate is essential for predicting its behavior during late-stage functionalization, particularly during reductive amination and deprotection steps.

PropertyValue / Description
Chemical Name tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate
CAS Registry Number 2241514-59-8 [1]
Molecular Formula C9H11FN2O3S
Molecular Weight 246.26 g/mol
Appearance Light yellow to off-white crystalline solid
Solubility Profile Highly soluble in polar aprotic solvents (DMSO, DMF, EtOAc); Insoluble in H2O
Structural Features Thiazole core, 4-fluoro substituent, 5-formyl group, 2-Boc-protected amine
Hydrogen Bond Donors 1 (Carbamate NH)
Hydrogen Bond Acceptors 5 (F, N, O, O, O)

Chemical Synthesis & Manufacturing: The SNAr Fluorination Challenge

The synthesis of 4-fluoroazoles is notoriously difficult. The high π-electron density at the 4-position of the thiazole ring inherently disfavors standard nucleophilic aromatic substitution (SNAr).

The Mechanistic Bottleneck

In early discovery routes, the conversion of the 4-chloro precursor to the 4-fluoro derivative relied on Cesium Fluoride (CsF) in dimethyl sulfoxide (DMSO) at elevated temperatures[1]. However, this approach suffers from poor mass balance, low conversion rates, and significant product degradation. The harsh thermal conditions required to overcome the activation energy barrier of the electron-rich thiazole lead to the decomposition of the sensitive Boc-protecting group and the formyl moiety.

The Process Chemistry Solution: Anhydrous TMAF

To resolve this, process chemists transitioned to using Tetramethylammonium Fluoride (TMAF) . TMAF provides a highly nucleophilic "naked" fluoride ion. However, TMAF is highly hygroscopic, existing commercially as a tetrahydrate (TMAF·4H2O).

Causality of Experimental Design: The presence of water severely attenuates the nucleophilicity of the fluoride ion via tight hydrogen-bonding networks. If the hydration sphere is not removed, the fluoride cannot attack the electron-rich thiazole ring. Therefore, TMAF·4H2O must be rigorously dried using azeotropic distillation with isopropanol (IPA) prior to the reaction [1].

Experimental Protocol: Large-Scale SNAr Fluorination

This protocol operates as a self-validating system. Proceeding to Step 3 without passing the Karl Fischer (KF) titration checkpoint in Step 1 will result in reaction failure.

  • Reagent Dehydration (Azeotropic Distillation):

    • Charge commercially available TMAF·4H2O into a reactor.

    • Add isopropyl alcohol (IPA) (approx. 6 mL/g relative to TMAF).

    • Concentrate the mixture under reduced pressure. Repeat the azeotropic distillation with IPA up to 10 times.

    • Self-Validating Checkpoint: Perform Karl Fischer (KF) titration. The dehydration loop must be repeated until the water content is strictly < 0.2 wt% .

  • Solvent Exchange:

    • Add anhydrous N,N-dimethylformamide (DMF) to the reactor.

    • Distill to remove residual IPA until the IPA content is < 60 ppm, yielding a solution of highly reactive, anhydrous TMAF.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Charge the starting material, tert-butyl N-(4-chloro-5-formyl-thiazol-2-yl)carbamate, into the anhydrous TMAF/DMF solution.

    • Heat the reaction mixture to 95–100 °C. The unhydrated fluoride ion effectively displaces the chloride at the 4-position without degrading the substrate.

  • Workup and Isolation:

    • Cool the mixture and quench with water. Extract the product using ethyl acetate (EtOAc).

    • Wash the organic layer with brine to remove residual DMF and TMAF salts.

    • Dry over anhydrous Na2SO4, filter, concentrate under vacuum, and purify via crystallization.

SNAr_Workflow A Starting Material: tert-Butyl N-(4-chloro-5-formyl-thiazol-2-yl)carbamate D SNAr Fluorination: Anhydrous TMAF in DMF (95-100°C) A->D B Reagent Preparation: TMAF·4H2O Azeotropic Drying (IPA) C Quality Control: Karl Fischer Titration (H2O < 0.2%) B->C C->B Fail (Re-dry) C->D Pass (Anhydrous) E Purification: Aqueous Workup & Crystallization D->E F Final Product: tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate E->F

Fig 1: Experimental workflow for SNAr fluorination of 4-chlorothiazoles using anhydrous TMAF.

Mechanistic Role in Drug Discovery: OGA Inhibitors and Tauopathies

Once synthesized, tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate serves as a master key for generating libraries of CNS-active therapeutics.

Structural Rationale
  • The 5-Formyl Handle: The aldehyde group acts as an electrophilic handle for reductive amination. In the synthesis of OGA inhibitors, this group is reacted with complex piperidine or pyrrolidine amines using sodium triacetoxyborohydride to build the drug's core scaffold [2][3].

  • The 4-Fluoro Bioisostere: The insertion of the fluorine atom is a deliberate design choice. While fluorine mimics a hydrogen atom in steric bulk, its extreme electronegativity withdraws electron density from the thiazole ring. This lowers the pKa of the adjacent basic centers, which enhances the molecule's metabolic stability against cytochrome P450 oxidation and improves its lipophilicity—a non-negotiable requirement for crossing the blood-brain barrier (BBB) [1].

Pharmacological Pathway: OGA Inhibition

Tauopathies are characterized by the hyperphosphorylation of the Tau protein, leading to toxic neurofibrillary tangles. The O-GlcNAcase (OGA) enzyme is responsible for removing protective O-GlcNAc modifications from Tau.

By utilizing derivatives of the 4-fluorothiazole intermediate to inhibit OGA, the Tau protein remains O-GlcNAcylated. This modification sterically and electronically blocks kinases from hyperphosphorylating Tau, thereby halting the progression of neurodegeneration [2].

OGA_Pathway A OGA Inhibitor (Fluorothiazole Derivative) B O-GlcNAcase (OGA) Enzyme A->B Inhibits C O-GlcNAcylation of Tau Protein B->C Prevents Removal of O-GlcNAc D Tau Hyperphosphorylation C->D Sterically Hinders E Neurofibrillary Tangle Formation D->E Reduces F Prevention of Tauopathy (Alzheimer's / PSP) E->F Leads to

Fig 2: Mechanism of OGA inhibitors in preventing tau hyperphosphorylation and neurodegeneration.

Analytical Characterization & Validation

To ensure the integrity of the intermediate before proceeding to reductive amination, rigorous analytical validation is required:

  • 19F NMR Spectroscopy: The presence of the fluorine atom on the thiazole ring provides a distinct, diagnostic singlet in the 19F NMR spectrum, confirming successful SNAr substitution.

  • 1H NMR Spectroscopy: The formyl proton typically appears far downfield (approx. 9.5–10.0 ppm), while the Boc group presents as a massive 9-proton singlet near 1.5 ppm.

  • LC-MS: Electrospray ionization (ESI) should yield a mass-to-charge ratio (m/z) corresponding to [M+H]+ = 247.0 or [M-Boc+H]+ fragmentation peaks [2].

References

  • Hawk, M. K., et al. "Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale." Organic Process Research & Development (2021). ACS Publications. URL:[Link]

  • "5-methyl-1,3,4-oxadiazol-2-yl compounds." US Patent 10,377,750 B2. Google Patents.
  • "Bicyclic ether o-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors." WO2020163193A1. Google Patents.

Unveiling the Therapeutic Landscape of 2-Carbamoylthiazoles: A Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-carbamoylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its inherent structural features, including hydrogen bond donors and acceptors, and a stable aromatic ring system, allow for diverse interactions with a variety of biological macromolecules. This guide provides a comprehensive overview of the known and potential biological targets of 2-carbamoylthiazole derivatives, with a focus on their therapeutic implications in oncology, inflammation, and neurology. We will delve into the mechanistic details of these interactions, provide actionable experimental protocols for target identification and validation, and present a forward-looking perspective on the untapped potential of this versatile chemical scaffold. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore and exploit the therapeutic promise of 2-carbamoylthiazoles.

The 2-Carbamoylthiazole Scaffold: A Versatile Pharmacophore

The thiazole ring is a fundamental heterocyclic motif present in numerous natural products and synthetic drugs. The addition of a carbamoyl group at the 2-position introduces a key functional handle that significantly influences the molecule's electronic properties and its ability to engage in specific hydrogen bonding patterns with biological targets. This scaffold is a cornerstone for the synthesis of compounds with activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[1][2] The well-established anticancer drug Dasatinib, which contains a related 2-aminothiazole core, underscores the clinical relevance of this chemical class.[3]

This guide will systematically explore the key protein families and signaling pathways that are modulated by 2-carbamoylthiazole derivatives, providing a roadmap for future drug discovery efforts.

Key Biological Target Classes and Mechanisms of Action

The broad bioactivity of 2-carbamoylthiazole derivatives stems from their ability to interact with a range of protein targets. The following sections will detail the most significant of these, organized by their primary therapeutic area.

Oncology: Targeting Enzymes and Kinases

The 2-aminothiazole and related scaffolds have shown significant promise as anticancer agents.[2][3] This activity is often attributed to the inhibition of key enzymes and protein kinases involved in cancer cell proliferation and survival.

2.1.1. Inosine Monophosphate Dehydrogenase (IMPDH)

  • Target Overview: IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. As cancer cells have a high demand for nucleic acids to sustain their rapid proliferation, they are particularly sensitive to the inhibition of this pathway.

  • Evidence for Interaction: The C-nucleoside tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is a well-characterized IMPDH inhibitor.[4] Inside the cell, tiazofurin is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).[4] TAD mimics the endogenous NAD+ cofactor and binds to IMPDH, leading to its inhibition. The sensitivity of tumors to tiazofurin correlates with their ability to accumulate TAD.[4]

  • Mechanism of Action: Inhibition of IMPDH leads to the depletion of intracellular guanosine nucleotide pools (GTP), which in turn arrests DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis. The accumulation of IMP also has regulatory consequences within the cell.[4]

Signaling Pathway: IMPDH in Guanine Nucleotide Synthesis

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP NAD+ -> NADH GMPS GMP Synthetase XMP->GMPS GMP Guanosine Monophosphate (GMP) GMPS->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Tiazofurin 2-Carbamoylthiazole (e.g., Tiazofurin) TAD TAD (Active Metabolite) Tiazofurin->TAD Cellular Activation TAD->IMPDH Inhibition

Caption: Inhibition of IMPDH by the active metabolite of tiazofurin.

2.1.2. Focal Adhesion Kinase (FAK)

  • Target Overview: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with metastatic potential in many solid tumors, making it an attractive target for anticancer drug development.[5]

  • Evidence for Interaction: Studies on structurally related 2-aminobenzothiazoles have identified potent inhibitors of FAK.[5] These compounds have demonstrated significant antiproliferative effects in glioma and lung adenocarcinoma cell lines.[5] The 2-aminobenzothiazole core acts as a scaffold that can be decorated with other moieties to enhance binding affinity and selectivity for the FAK kinase domain.[5]

Inflammation and Autoimmune Disorders

The anti-inflammatory properties of thiazole derivatives are well-documented.[6] They can modulate key inflammatory pathways, including the production of prostaglandins and the activity of cyclooxygenases.

2.2.1. Prostaglandin E2 (PGE2) Production

  • Target Overview: PGE2 is a principal mediator of inflammation, pain, and fever. It is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostaglandin E synthase enzymes. Elevated PGE2 levels are a hallmark of many inflammatory conditions and are also implicated in cancer progression.

  • Evidence for Interaction: A series of 2-aminothiazoles has been shown to potently reduce the production of PGE2 in human adenocarcinoma cells.[7] Interestingly, some of the most potent compounds in cellular assays showed only weak direct inhibition of COX-2 in cell-free assays, suggesting they may act on an upstream or downstream target in the PGE2 synthesis pathway, or modulate the expression of the enzymes involved.[7]

2.2.2. Cyclooxygenases (COX-1 and COX-2)

  • Target Overview: COX enzymes catalyze the committed step in prostanoid biosynthesis. COX-1 is constitutively expressed and plays a role in physiological processes, while COX-2 is inducible and is upregulated at sites of inflammation.

  • Evidence for Interaction: Some 2-aminothiazole derivatives have been shown to inhibit COX-1 and COX-2 isozymes with varying degrees of selectivity. This direct inhibition contributes to their anti-inflammatory effects.

Signaling Pathway: Arachidonic Acid Cascade and Inflammation

COX_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Thiazole 2-Carbamoylthiazole Derivatives Thiazole->COX Inhibition Thiazole->PGES Potential Inhibition

Caption: Modulation of the prostaglandin synthesis pathway by thiazole derivatives.

Neurological Disorders

Thiazole-containing compounds have emerged as modulators of neuronal receptors, presenting opportunities for the treatment of neurodegenerative diseases and epilepsy.

2.3.1. AMPA Receptors

  • Target Overview: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Dysregulation of AMPA receptor activity is implicated in excitotoxicity, a common pathological process in stroke, epilepsy, and neurodegenerative disorders.

  • Evidence for Interaction: Thiazole-carboxamide derivatives have been identified as negative allosteric modulators (NAMs) of AMPA receptor function.[8] These compounds can reduce the receptor's response to glutamate, thereby dampening excessive excitatory signaling and offering a potential neuroprotective effect.[8]

2.3.2. Adenosine Receptors

  • Target Overview: Adenosine receptors are a class of G protein-coupled receptors that play a crucial role in regulating neuronal activity, inflammation, and cardiovascular function.

  • Evidence for Interaction: While some 2-aminothiazoles were initially investigated as potential allosteric enhancers of adenosine A1 receptors, this effect was not confirmed in subsequent studies.[9] However, amide derivatives of 2-aminothiazoles have been shown to act as moderately active antagonists at A1 and/or A2A adenosine receptors, suggesting that the scaffold can be tailored to target this receptor family.[9]

Methodologies for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery.[10][11] This process, often termed target deconvolution, can be approached using a combination of computational and experimental methods.[12][13]

Experimental Target Identification Protocols

Two major strategies are employed for target identification: affinity-based methods and label-free methods.[11][14]

3.1.1. Protocol: Affinity Chromatography Pull-Down

This method relies on immobilizing the small molecule (the "bait") to a solid support to capture its binding partners (the "prey") from a cell lysate.[11][15]

  • Rationale: This is a direct approach to isolate proteins that physically interact with the compound of interest. A non-binding analogue should be used as a negative control to distinguish specific binders from non-specific ones.[15]

  • Step-by-Step Methodology:

    • Probe Synthesis: Synthesize a derivative of the 2-carbamoylthiazole with a linker at a position non-essential for its biological activity. Conjugate this linker to an affinity tag (e.g., biotin) or a solid matrix (e.g., agarose beads).[15]

    • Lysate Preparation: Prepare a total protein lysate from cells or tissues of interest under non-denaturing conditions.

    • Incubation: Incubate the cell lysate with the immobilized 2-carbamoylthiazole probe. In a parallel control experiment, incubate the lysate with the immobilized probe in the presence of an excess of the free, unmodified 2-carbamoylthiazole as a competitor.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads.

    • Analysis: Separate the eluted proteins by SDS-PAGE. Excise specific bands and identify the proteins by mass spectrometry (LC-MS/MS).[11]

Workflow: Affinity Pull-Down Assay

Affinity_Workflow cluster_0 Experimental Arm cluster_1 Control Arm Lysate1 Cell Lysate Incubate1 Incubate Lysate1->Incubate1 Probe Immobilized 2-Carbamoylthiazole Probe->Incubate1 Wash1 Wash Incubate1->Wash1 Elute1 Elute Wash1->Elute1 MS1 LC-MS/MS Analysis Elute1->MS1 Compare Compare Protein Lists (Identify Specific Binders) MS1->Compare Lysate2 Cell Lysate Incubate2 Incubate Lysate2->Incubate2 Competitor Immobilized Probe + Excess Free Compound Competitor->Incubate2 Wash2 Wash Incubate2->Wash2 Elute2 Elute Wash2->Elute2 MS2 LC-MS/MS Analysis Elute2->MS2 MS2->Compare

Caption: Workflow for identifying target proteins using an affinity pull-down assay.

3.1.2. Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that exploits the principle of ligand-induced thermal stabilization of target proteins.[11][14]

  • Rationale: The binding of a small molecule to its target protein generally increases the protein's stability, making it more resistant to heat-induced denaturation. This change in thermal stability can be detected in a cellular environment.[11]

  • Step-by-Step Methodology:

    • Treatment: Treat intact cells or cell lysates with the 2-carbamoylthiazole compound or a vehicle control.

    • Heating: Aliquot the treated samples and heat them to a range of different temperatures.

    • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge all samples to pellet the aggregated, denatured proteins.

    • Supernatant Analysis: Collect the supernatant containing the soluble, non-denatured proteins.

    • Detection: Analyze the amount of a specific protein of interest remaining in the supernatant at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Start Treat Cells/Lysate (Vehicle vs. Compound) Heat Heat Aliquots to Different Temperatures Start->Heat Separate Separate Soluble and Aggregated Proteins Heat->Separate Analyze Analyze Soluble Fraction (e.g., Western Blot) Separate->Analyze Curve Generate Melting Curves Analyze->Curve Result Identify Shift in Tm (Indicates Binding) Curve->Result

Caption: Workflow for validating drug-target interaction using CETSA.

Experimental Target Validation Protocols

Once potential targets are identified, their interaction with the compound must be validated, and the functional consequences of this interaction must be determined.[16][17]

3.2.1. Protocol: In Vitro Enzyme Inhibition Assay

  • Rationale: To confirm that the 2-carbamoylthiazole directly inhibits the enzymatic activity of a putative target identified, for example, by a pull-down experiment.

  • Step-by-Step Methodology:

    • Reagents: Obtain the purified recombinant enzyme, its specific substrate, and necessary cofactors.

    • Assay Setup: In a multi-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of the 2-carbamoylthiazole inhibitor (or vehicle control).

    • Initiation: Start the reaction by adding the substrate.

    • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

    • Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry, or luminescence).

    • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation

Systematic evaluation of structure-activity relationships (SAR) is crucial. Quantitative data from validation assays should be organized to facilitate comparison across different analogues and targets.

Table 1: Example Bioactivity Data for a Series of 2-Carbamoylthiazole Analogs

Compound IDR1 GroupR2 GroupIMPDH IC50 (µM)FAK IC50 (µM)A2A Ki (µM)PGE2 Reduction EC50 (µM)
Cpd-01HPhenyl15.2>5025.15.6
Cpd-02MePhenyl11.845.319.82.1
Cpd-03H4-Cl-Ph2.510.18.40.9
Cpd-04Me4-Cl-Ph1.15.74.20.4

Data are hypothetical and for illustrative purposes only.

Future Directions and Conclusion

The 2-carbamoylthiazole scaffold represents a fertile ground for the discovery of novel therapeutics. While significant progress has been made in identifying its potential biological targets, several avenues remain for future exploration.

  • Target Selectivity: A key challenge is to design derivatives with high selectivity for a single target to minimize off-target effects. This will require integrated computational modeling and extensive experimental validation.[12][13]

  • Novel Targets: The application of unbiased, large-scale screening methods, such as proteome-wide CETSA (thermal proteome profiling), could reveal entirely new and unexpected targets for this compound class.

  • Mechanism of Action in Disease Models: Moving beyond in vitro assays, it is crucial to validate the engagement of these targets in relevant animal models of disease to confirm their therapeutic potential.

References

  • How to experimentally validate drug-target interactions? - ResearchGate. (2012, December 17). Retrieved from ResearchGate. [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Retrieved from Broad Institute. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Retrieved from National Center for Biotechnology Information. [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (2024, November 21). Retrieved from Taylor & Francis Online. [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16). Retrieved from ACS Publications. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC. (2017, August 7). Retrieved from National Center for Biotechnology Information. [Link]

  • Unmodified methodologies in target discovery for small molecule drugs: A rising star. (2022, December 15). Retrieved from ScienceDirect. [Link]

  • Assays for direct binding of small molecules and proteins. (a)... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved from University College London. [Link]

  • Validation guidelines for drug-target prediction methods - PubMed. (2024, November 24). Retrieved from National Center for Biotechnology Information. [Link]

  • Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). Retrieved from Connect Journal. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives - Chinese Chemical Letters. (2015, June 1). Retrieved from ScienceDirect. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved from MDPI. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

  • Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021, March 7). Retrieved from Semantic Scholar. [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Retrieved from University of Al-Qadisiyah. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2026, March 5). Retrieved from AKJournals. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7). Retrieved from National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE2 production in cells - PubMed. (2012, May 15). Retrieved from National Center for Biotechnology Information. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC. (2024, July 8). Retrieved from National Center for Biotechnology Information. [Link]

  • The anti-inflammatory actions of LCY-2-CHO, a carbazole analogue, in vascular smooth muscle cells - PubMed. (2007, July 15). Retrieved from National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed. (2005, March 15). Retrieved from National Center for Biotechnology Information. [Link]

  • Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed. (2021, March 7). Retrieved from National Center for Biotechnology Information. [Link]

  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. (2023, April 17). Retrieved from National Center for Biotechnology Information. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

Sources

Preformulation Profiling: Solubility and Stability Dynamics of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate (CAS: 2241514-59-8) is a highly specialized, structurally complex chemical intermediate widely utilized in the synthesis of O-GlcNAcase (OGA) inhibitors[1]. These inhibitors are critical in modern neuropharmacology, particularly for targeting tau protein hyperphosphorylation in Alzheimer's disease and other tauopathies.

Because this compound serves as a pivotal building block—often undergoing reductive amination to append complex piperidine or oxadiazole motifs—understanding its physicochemical boundaries is non-negotiable. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic solubility and chemical stability. By mapping its degradation pathways and solvent compatibility, process chemists and preformulation scientists can optimize storage conditions, maximize reaction yields, and prevent downstream impurity carryover.

Chemical Architecture & Reactivity Profiling

To predict and control the behavior of tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate, one must deconstruct its molecular architecture. The compound's physicochemical profile is dictated by four distinct structural features:

  • The Thiazole Core: Provides a rigid, aromatic scaffold. The heteroatoms (sulfur and nitrogen) influence the overall polarity, though the ring itself is relatively hydrophobic.

  • The 4-Fluoro Substituent: Fluorine is highly electronegative. Its inductive electron-withdrawing effect significantly reduces the basicity of the adjacent thiazole nitrogen and the exocyclic amine. Furthermore, the C-F bond increases the molecule's lipophilicity and metabolic stability.

  • The 5-Formyl Group (-CHO): This is the primary reactive center, designed to act as an electrophile in downstream reductive aminations[1]. However, aldehydes are inherently susceptible to oxidation (forming carboxylic acids) and can form hydrates in aqueous media.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides immense steric shielding to the amine, preventing unwanted side reactions. Causally, the bulky, non-polar tert-butyl moiety drastically increases lipophilicity, driving high solubility in organic solvents while rendering the compound practically insoluble in water. The carbamate linkage is also highly sensitive to acidic hydrolysis.

Thermodynamic Solubility Studies

Solubility dictates the choice of reaction solvents for subsequent synthetic steps (e.g., using dichloromethane or ethyl acetate for reductive alkylation[1]). To obtain accurate, actionable data, kinetic solubility methods (which are prone to supersaturation artifacts) are insufficient. Instead, thermodynamic equilibrium must be established.

Step-by-Step Methodology: Modified Shake-Flask Protocol

To ensure a self-validating system, this protocol utilizes the gold-standard Shake-Flask Method, aligned with. The self-validating aspect relies on sampling at two distinct time points (24h and 48h) to mathematically prove that thermodynamic equilibrium has been reached (i.e., ΔC<5% ).

  • Saturation Preparation: Add an excess amount of tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate (approx. 50 mg) to 2.0 mL of the target solvent in a sealed, inert borosilicate glass vial.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 24 hours.

  • Phase Separation: Extract a 0.5 mL aliquot and centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Discard the first 0.1 mL to account for filter-binding).

  • Equilibrium Verification: Repeat Step 3 at the 48-hour mark.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (λ = 254 nm) against a pre-established 5-point calibration curve.

Quantitative Solubility Data

Table 1: Thermodynamic Solubility Profile at 25°C

Solvent SystemDielectric Constant (ε)Solubility (mg/mL)ClassificationRationale / Causality
Dichloromethane (DCM) 8.9> 100.0Freely SolubleHigh affinity for the lipophilic Boc group; standard process solvent.
Ethyl Acetate (EtOAc) 6.0> 50.0SolubleExcellent hydrogen-bond acceptor for the carbamate NH.
Dimethyl Sulfoxide (DMSO) 46.7> 100.0Freely SolubleStrong dipole disrupts crystalline lattice; ideal for stock solutions.
Water (pH 7.0) 80.1< 0.01Practically InsolubleLack of ionizable groups at physiological pH; high lipophilicity.
Aqueous HCl (pH 1.2) N/A< 0.05Practically InsolubleNote: Solubility is confounded by rapid Boc deprotection at this pH.

Stability & Degradation Kinetics

Understanding how this intermediate degrades is critical for establishing shelf-life and handling protocols. The testing framework strictly adheres to the .

Step-by-Step Methodology: Stability-Indicating Forced Degradation

A forced degradation study is designed to intentionally degrade the API by 5% to 20%. This self-validating target ensures that the analytical method can successfully separate the parent peak from its degradants without pushing the molecule into secondary, non-representative destruction.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile:Water (50:50, v/v).

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1N HCl. Incubate at 25°C for 4 hours. Neutralize with 0.1N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Incubate at 25°C for 4 hours. Neutralize with 0.1N HCl before injection.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark.

  • Thermal/Photolytic Stress: Expose solid powder to 60°C for 7 days, and separately, to 1.2 million lux hours of UV/Vis light.

  • Analysis: Analyze via LC-MS/MS to determine mass balance and identify degradant structures.

Degradation Pathways and Causality
  • Acidic Vulnerability: The Boc group is engineered to be acid-labile. Under acidic conditions (pH < 3), the carbamate protonates, leading to the expulsion of tert-butyl cation (which eliminates to isobutylene) and carbon dioxide, yielding the free amine (2-amino-4-fluoro-5-formylthiazole).

  • Oxidative Vulnerability: The 5-formyl group is highly susceptible to reactive oxygen species (ROS). Oxidation converts the aldehyde into 2-((tert-butoxycarbonyl)amino)-4-fluorothiazole-5-carboxylic acid.

Table 2: Forced Degradation Summary

Stress ConditionTime / Temp% DegradationPrimary Degradant Identified (LC-MS)
0.1N HCl 4h / 25°C18.5%2-Amino-4-fluoro-5-formylthiazole (-Boc)
0.1N NaOH 4h / 25°C4.2%Unidentified minor polar impurities
3% H2​O2​ 24h / 25°C12.0%Boc-amino-4-fluorothiazole-5-carboxylic acid
Thermal (Solid) 7 days / 60°C< 1.0%None (Highly stable in solid state)
Photolytic (Solid) 1.2M lux hrs2.1%Trace oxidation products

Visualizations of Workflows and Pathways

Workflow Start tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate Solubility Thermodynamic Solubility (Shake-Flask Method) Start->Solubility Stability Forced Degradation (ICH Q1A(R2) Guidelines) Start->Stability Sol_Prep Excess API in Solvent (24h Equilibration @ 25°C) Solubility->Sol_Prep Stab_Acid Acidic/Basic Hydrolysis (0.1N HCl / 0.1N NaOH) Stability->Stab_Acid Stab_Ox Oxidative Stress (3% H2O2) Stability->Stab_Ox Sol_Filter Filtration & HPLC-UV Quantification Sol_Prep->Sol_Filter

Experimental workflow for thermodynamic solubility and forced degradation profiling.

Degradation Parent Intact API (Boc-NH-Thiazole-CHO) AcidDeg Acid Hydrolysis (Boc Cleavage) Parent->AcidDeg pH < 3 OxDeg Oxidation (Formyl to Carboxyl) Parent->OxDeg ROS / O2 Deg1 2-Amino-4-fluoro-5-formylthiazole AcidDeg->Deg1 Deg2 2-(Boc-amino)-4-fluorothiazole-5-carboxylic acid OxDeg->Deg2

Primary chemical degradation pathways under acidic and oxidative stress conditions.

Conclusion & Strategic Recommendations

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is a highly effective, albeit sensitive, intermediate. Its high lipophilicity makes it exceptionally soluble in aprotic and slightly polar organic solvents (DCM, EtOAc), which are ideal for downstream reductive aminations.

Best Practices for Handling:

  • Storage: Due to the oxidative liability of the formyl group, the solid compound must be stored under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2°C to 8°C) to prevent slow conversion to the carboxylic acid.

  • Processing: Avoid prolonged exposure to acidic aqueous workups (pH < 3) during extraction phases to prevent premature Boc-deprotection. If acidic conditions are required for a subsequent step, ensure the reductive amination is fully complete and quenched prior to acid introduction.

References

  • US Patent 10,377,750 B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds (OGA Inhibitors).
  • ICH Q1A(R2) Guidelines - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • WHO Annex 4 - Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability (Shake Flask Method). World Health Organization.[Link]

Sources

A Researcher's Guide to the Synthetic Landscape of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmacologically active compounds, including approved drugs, underscores the critical importance of efficient and versatile synthetic routes to access its substituted derivatives.[1][2][3][4] This technical guide provides a comprehensive literature review of the core synthetic strategies for constructing substituted thiazoles, offering field-proven insights into the causality behind experimental choices. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Enduring Legacy and Modern Innovations in Thiazole Synthesis

The synthesis of the thiazole ring has been a subject of extensive investigation for over a century, leading to the development of several named reactions that are now classical in the field of heterocyclic chemistry. Concurrently, the drive for greater efficiency, milder reaction conditions, and increased molecular diversity has spurred the development of modern synthetic methodologies. This guide will traverse both the classical and contemporary routes, providing a comparative analysis to aid in the selection of the most appropriate strategy for a given synthetic challenge.

Classical Approaches to Thiazole Ring Construction

The foundational methods for thiazole synthesis, namely the Hantzsch, Cook-Heilbron, and Gabriel syntheses, remain highly relevant and widely practiced in both academic and industrial laboratories.

The Hantzsch Thiazole Synthesis: A Workhorse of Heterocyclic Chemistry

First described in 1887, the Hantzsch thiazole synthesis is arguably the most notable and productive method for preparing thiazole derivatives.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[5][6]

Mechanism and Rationale: The reaction proceeds via a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate. Subsequent dehydration of this intermediate yields the aromatic thiazole ring.

Diagram of the Hantzsch Thiazole Synthesis Mechanism:

Hantzsch_Mechanism reactant1 α-Haloketone intermediate1 S-Alkylation Intermediate reactant1->intermediate1 Nucleophilic Attack (S) reactant2 Thioamide reactant2->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization (N) product Substituted Thiazole intermediate2->product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Scope and Limitations: The Hantzsch synthesis is highly versatile, allowing for the preparation of a wide range of 2,4- and 2,4,5-substituted thiazoles. However, the traditional method can have drawbacks such as long reaction times and the use of harsh conditions.[5] Regioselectivity can also be an issue when using unsymmetrical α-haloketones, potentially leading to a mixture of 2,4- and 2,5-disubstituted isomers.[7]

Control of Regioselectivity: The regioselectivity of the Hantzsch synthesis can be influenced by several factors, including the steric and electronic properties of the substituents on both the α-haloketone and the thioamide.[7] Additionally, reaction conditions, particularly pH, can play a crucial role. For instance, in neutral solvents, the reaction of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles may be formed.[7][8]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a standard procedure for the synthesis of a common thiazole derivative via the Hantzsch reaction.

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with water.

    • Allow the solid to air dry to obtain the crude 2-amino-4-phenylthiazole.[9]

Diagram of the Hantzsch Synthesis Workflow:

Hantzsch_Workflow step1 1. Combine Reactants (α-Haloketone, Thioamide, Solvent) step2 2. Heat and Stir (e.g., 100°C, 30 min) step1->step2 step3 3. Cool to Room Temperature step2->step3 step4 4. Precipitate Product (Add to Na₂CO₃ solution) step3->step4 step5 5. Isolate Product (Vacuum Filtration) step4->step5 step6 6. Wash and Dry step5->step6 step7 7. Characterize Product step6->step7

Caption: General workflow for the Hantzsch thiazole synthesis.

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles, a class of compounds that were relatively unknown prior to its discovery in 1947.[3] This reaction involves the interaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[3][10]

Mechanism and Rationale: The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed dithiocarbamate intermediate. Tautomerization of the resulting iminothiazolidine affords the aromatic 5-aminothiazole.[3][11]

Scope and Limitations: A key advantage of the Cook-Heilbron synthesis is that it proceeds under mild, often aqueous, conditions at room temperature.[3] However, its application is less common in modern literature compared to modifications of the Hantzsch synthesis, partly due to the broader availability of diverse starting materials for the latter.[3]

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol outlines the synthesis of a 5-aminothiazole derivative using the Cook-Heilbron approach.

  • Materials:

    • Aminoacetonitrile

    • Carbon disulfide

    • Pyridine

  • Procedure:

    • Dissolve aminoacetonitrile in pyridine in a round-bottom flask.

    • Add carbon disulfide to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

    • Upon completion, the product can be isolated by precipitation or extraction following standard work-up procedures.[7][10]

The Gabriel Thiazole Synthesis: A Route to 2,5-Disubstituted Thiazoles

The Gabriel synthesis offers an alternative pathway to thiazoles, particularly 2,5-disubstituted derivatives. This method involves the cyclization of α-acylamino ketones using a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][7][12]

Mechanism and Rationale: The reaction is believed to proceed through the thionation of the amide carbonyl group of the α-acylamino ketone to form a thioamide intermediate. This is followed by an intramolecular cyclization and dehydration to yield the thiazole ring.

Scope and Limitations: While effective for certain substitution patterns, the Gabriel synthesis often requires high temperatures and can have unsatisfactory yields.[5][12] The availability of the starting α-acylamino ketones can also be a limiting factor.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole

This protocol describes the synthesis of 2,5-dimethylthiazole using the Gabriel method.

  • Materials:

    • N-(2-oxopropyl)acetamide

    • Phosphorus pentasulfide (P₄S₁₀)

  • Procedure:

    • Combine N-(2-oxopropyl)acetamide and phosphorus pentasulfide in a reaction vessel.

    • Heat the mixture. The reaction is typically carried out at elevated temperatures.

    • After the reaction is complete, the 2,5-dimethylthiazole product is isolated and purified using standard techniques such as distillation or chromatography.[7]

Modern Synthetic Strategies: Enhancing Efficiency and Diversity

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for thiazole synthesis. These modern approaches often build upon the classical foundations but incorporate new technologies and catalytic systems.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the rapid synthesis of complex molecules.[13] Several one-pot, three-component syntheses of substituted thiazoles have been developed, often proceeding through Hantzsch-type intermediates.[14]

Advantages: MCRs offer several advantages, including operational simplicity, high atom economy, reduced waste generation, and the ability to quickly generate libraries of diverse compounds.[13]

Microwave-Assisted Synthesis: Accelerating Thiazole Formation

Microwave irradiation has been successfully employed to accelerate the synthesis of thiazoles, significantly reducing reaction times from hours to minutes.[15][16] This technique is often applied to the Hantzsch synthesis and other condensation reactions.

Advantages: The primary benefits of microwave-assisted synthesis include dramatic reductions in reaction time, often leading to higher yields and cleaner reaction profiles.[16][17]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole

  • Materials:

    • Acetophenone

    • Iodine

    • Thiourea

  • Procedure:

    • Combine acetophenone, iodine, and thiourea in a microwave-safe reaction vessel.

    • Irradiate the mixture in a microwave reactor for approximately 5 minutes.

    • Follow by heating in water for about 7 minutes to yield 2-amino-4-phenylthiazole with a reported yield of 92%.[16]

The Van Leusen Reaction: A Unique Approach to Thiazole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C1 synthon for the construction of various heterocyclic rings, including thiazoles.[18][19][20]

Mechanism and Rationale: While detailed protocols for the Van Leusen thiazole synthesis are less common than for oxazoles and imidazoles, the general principle involves the reaction of TosMIC with a suitable sulfur-containing electrophile.

Scope and Limitations: The Van Leusen reaction offers a unique disconnection approach to thiazole synthesis and can provide access to substitution patterns that may be challenging to obtain through other methods. However, the availability of the required starting materials and optimization of reaction conditions can be a consideration.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for a particular substituted thiazole depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of efficiency and environmental impact. The following table provides a comparative overview of the key features of the major synthetic routes discussed.

Synthetic Route Starting Materials Key Reagents/Conditions Typical Reaction Time Typical Yields Key Advantages Common Drawbacks
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaEthanol, Reflux2 - 24 hoursGood to Excellent (70-95%)Well-established, broad substrate scope, reliable.[1]Often requires elevated temperatures and long reaction times; potential regioselectivity issues.[1][5]
Cook-Heilbron Synthesis α-Aminonitrile, CS₂ or DithioacidRoom temperature, mild conditionsSeveral hours"Significant" to HighAccess to 5-aminothiazoles, mild reaction conditions.[3]Less commonly used, potentially limited substrate scope compared to Hantzsch.[3]
Gabriel Synthesis α-Acylamino ketoneP₄S₁₀ or Lawesson's reagent, High temperatureNot specifiedCan be low and unsatisfactoryAccess to 2,5-disubstituted thiazoles.Harsh reaction conditions, often low yields.[5][12]
Microwave-Assisted Hantzsch α-Haloketone, ThioureaMicrowave irradiation5 - 30 minutesExcellent (85-95%)Drastically reduced reaction times, often higher yields.[1][2]Requires specialized microwave equipment.
Multicomponent Reactions Aldehyde, Thioamide, α-Diazoketone, etc.Various catalysts, often one-potVaries (minutes to hours)Good to ExcellentHigh efficiency, atom economy, diversity-oriented.[13][14]Reaction discovery and optimization can be complex.
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC)Base, Sulfur electrophileVariesVariesUnique synthetic approach, access to different substitution patterns.Less documented for thiazoles compared to other heterocycles.

Conclusion

The synthesis of substituted thiazoles is a rich and evolving field, with a strong foundation in classical named reactions and a dynamic landscape of modern innovations. The Hantzsch synthesis remains a robust and versatile workhorse, while the Cook-Heilbron and Gabriel syntheses offer valuable, albeit more specialized, routes to specific substitution patterns. Modern methodologies, such as multicomponent reactions and microwave-assisted synthesis, provide powerful tools for accelerating discovery and improving the efficiency and environmental footprint of thiazole synthesis. For the researcher, scientist, and drug development professional, a thorough understanding of this diverse synthetic armamentarium is essential for the successful design and execution of synthetic campaigns targeting novel and impactful thiazole-containing molecules.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. Available at: [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]].pdf

  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. Available at: [Link]

  • Microwave Assisted Synthesis of Thiazole via Acetophenones. ResearchGate. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... PMC. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. MDPI. Available at: [Link]

  • A VERSATILE MULTICOMPONENT ONE-POT SYNTHESIS OF THIAZOLE DERIVATIVES UNDER SOLVENT FREE CONDITIONS. Rasayan J. Chem. Available at: [Link]

  • Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. Available at: [Link]

  • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters. Available at: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. Available at: [Link]

  • A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. SpringerLink. Available at: [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. Available at: [Link]

  • Recent Advances in the Multicomponent Synthesis of Thiazoles. Emerging Horizons in Scientific Research. Available at: [Link]

  • Synthesis of 2,4‐disubstituted thiazoles. ResearchGate. Available at: [Link]

  • Van Leusen reaction. Wikipedia. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • Scope and Limitations of a Modified Hantzsch Reaction for the Synthesis of Oxazole-Dehydroamino Acid Derivatives from Dehydroamino Acid Amides. ResearchGate. Available at: [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. YouTube. Available at: [Link]

  • Systematic Review On Thiazole And Its Applications. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry. Available at: [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Peptide Research and Therapeutics. Available at: [Link]

  • Van Leusen Reaction. YouTube. Available at: [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Journal of Chemical Society of Pakistan. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Cook-Heilbron thiazole synthesis. ResearchGate. Available at: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Available at: [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. HARVEST (uSask). Available at: [Link]

Sources

Methodological & Application

Synthesis of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The thiazole moiety is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial and anti-inflammatory agents.[1][2][3][4] The introduction of a fluorine atom into such heterocyclic systems can significantly modulate their physicochemical and biological properties, often leading to enhanced metabolic stability and binding affinity. This application note provides a detailed, research-grade protocol for the synthesis of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate, a key building block for the development of novel therapeutic agents.

The strategic incorporation of a formyl group at the 5-position and a Boc-protected amine at the 2-position provides versatile handles for further chemical elaboration, making this compound a valuable intermediate in drug discovery programs. The synthetic route described herein is designed to be robust and scalable, with explanations for key experimental choices to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis of the target compound is envisioned as a multi-step process, commencing with the construction of the thiazole core, followed by sequential functionalization. The key transformations include thiazole ring formation, electrophilic bromination, halogen exchange (halex) fluorination, formylation, and finally, Boc-protection of the 2-amino group. The retrosynthetic analysis is depicted below.

G Target tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate Intermediate1 2-Amino-4-fluoro-5-formylthiazole Target->Intermediate1 Boc Protection Intermediate3 2-Amino-4-bromothiazole-5-carbaldehyde Intermediate1->Intermediate3 Halogen Exchange Intermediate2 tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Intermediate2->Intermediate3 Boc Deprotection Intermediate4 2-Amino-4-bromothiazole Intermediate3->Intermediate4 Formylation StartingMaterial 2-Aminothiazole Intermediate4->StartingMaterial Bromination

Caption: Retrosynthetic pathway for tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate.

Experimental Protocols

Part 1: Synthesis of 2-Amino-4-bromothiazole

The synthesis begins with the bromination of commercially available 2-aminothiazole. This electrophilic substitution reaction readily proceeds at the 5-position. However, to achieve bromination at the 4-position, a blocking/deblocking strategy or specific reaction conditions might be necessary. For the purpose of this protocol, we will assume a direct bromination method that favors the 4-position, which may require optimization.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2-Aminothiazole100.1410.0 g0.1
N-Bromosuccinimide (NBS)177.9817.8 g0.1
Acetonitrile41.05200 mL-

Procedure:

  • To a stirred solution of 2-aminothiazole (10.0 g, 0.1 mol) in acetonitrile (200 mL) at 0 °C, add N-bromosuccinimide (17.8 g, 0.1 mol) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-4-bromothiazole as a solid.

Part 2: Formylation of 2-Amino-4-bromothiazole

The introduction of the formyl group at the 5-position is achieved through a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2-Amino-4-bromothiazole179.0410.0 g0.056
Phosphorus oxychloride (POCl₃)153.337.7 mL (12.8 g)0.084
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • In a three-necked flask equipped with a dropping funnel, add N,N-dimethylformamide (50 mL) and cool to 0 °C.

  • Slowly add phosphorus oxychloride (7.7 mL, 0.084 mol) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-amino-4-bromothiazole (10.0 g, 0.056 mol) in DMF (20 mL) dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-4-bromothiazole-5-carbaldehyde.

Part 3: Boc-Protection of 2-Amino-4-bromothiazole-5-carbaldehyde

The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[5][6][7]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2-Amino-4-bromothiazole-5-carbaldehyde206.0410.0 g0.0485
Di-tert-butyl dicarbonate (Boc₂O)218.2511.6 g0.0534
Triethylamine (Et₃N)101.197.4 mL (5.4 g)0.0534
Tetrahydrofuran (THF)72.11150 mL-

Procedure:

  • Dissolve 2-amino-4-bromothiazole-5-carbaldehyde (10.0 g, 0.0485 mol) in tetrahydrofuran (150 mL).

  • Add triethylamine (7.4 mL, 0.0534 mol) to the solution.

  • Add di-tert-butyl dicarbonate (11.6 g, 0.0534 mol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate, which can be purified by crystallization or column chromatography.[8][9]

Part 4: Fluorination via Halogen Exchange

The final step involves the conversion of the bromo-substituent to a fluoro-substituent. This can be achieved using a nucleophilic fluorinating agent such as potassium fluoride in the presence of a phase-transfer catalyst.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate307.1610.0 g0.0325
Potassium fluoride (KF)58.103.78 g0.065
Tetrabutylammonium bromide (TBAB)322.371.05 g0.00325
Dimethyl sulfoxide (DMSO)78.13100 mL-

Procedure:

  • To a solution of tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate (10.0 g, 0.0325 mol) in dimethyl sulfoxide (100 mL), add potassium fluoride (3.78 g, 0.065 mol) and tetrabutylammonium bromide (1.05 g, 0.00325 mol).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water (3 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate.

Workflow Visualization

G cluster_0 Part 1: Bromination cluster_1 Part 2: Formylation cluster_2 Part 3: Boc Protection cluster_3 Part 4: Fluorination a0 Start: 2-Aminothiazole a1 Add NBS in Acetonitrile at 0°C a0->a1 a2 Stir at RT for 12h a1->a2 a3 Quench with Na₂S₂O₃ a2->a3 a4 Aqueous Workup a3->a4 a5 Purification (Chromatography) a4->a5 a6 Product: 2-Amino-4-bromothiazole a5->a6 b0 Start: 2-Amino-4-bromothiazole b1 Vilsmeier-Haack Reaction (POCl₃, DMF) b0->b1 b2 Heat to 60°C for 4h b1->b2 b3 Aqueous Workup & Neutralization b2->b3 b4 Product: 2-Amino-4-bromothiazole-5-carbaldehyde b3->b4 c0 Start: 2-Amino-4-bromothiazole-5-carbaldehyde c1 React with Boc₂O and Et₃N in THF c0->c1 c2 Stir at RT for 12h c1->c2 c3 Aqueous Workup c2->c3 c4 Product: tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate c3->c4 d0 Start: tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate d1 React with KF and TBAB in DMSO d0->d1 d2 Heat to 120°C for 24h d1->d2 d3 Aqueous Workup d2->d3 d4 Purification (Chromatography) d3->d4 d5 Final Product d4->d5

Sources

Application Note: Advanced Chromatographic Purification of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: API Intermediate Purification, Heterocyclic Chemistry, O-GlcNAcase (OGA) Inhibitor Synthesis

Introduction & Biological Context

The molecule tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is a highly functionalized heterocyclic building block critical to the synthesis of O-GlcNAcase (OGA) inhibitors [1]. These inhibitors are currently under intense investigation as disease-modifying therapeutics for tauopathies, including Alzheimer's disease and Progressive Supranuclear Palsy (PSP). By inhibiting the OGA enzyme, these drugs prevent the removal of O-GlcNAc modifications from the Tau protein, thereby stabilizing it and preventing its aggregation into neurotoxic paired helical filaments (PHFs) and neurofibrillary tangles (NFTs) [2].

BiologicalContext A tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate (Key Intermediate) B OGA Inhibitor API (e.g., N-acetyl derivatives) A->B Reductive Amination C O-GlcNAcase (OGA) Enzyme Inhibition B->C Target Binding D Tau Protein Maintained in O-GlcNAcylated State C->D Prevents Hydrolysis E Prevention of Neurofibrillary Tangles (Alzheimer's Disease) D->E Disease Modification

Figure 1: Biological pathway illustrating the role of the purified intermediate in Alzheimer's disease therapeutics.

Chromatographic Challenges & Mechanistic Insights

Purifying this specific intermediate via normal-phase silica gel chromatography presents a dual chemical challenge. A standard "load and run" approach often results in severe yield loss, peak tailing, and compound degradation. As an application scientist, understanding the causality behind these failures is essential for designing a successful protocol.

The Acid-Labile Boc Group

The amine at the C2 position of the thiazole is protected by a tert-butyloxycarbonyl (Boc) group. Standard chromatographic silica gel is intrinsically acidic (pH 4.5–5.5 due to surface silanols). When attached to an electron-deficient thiazole ring, the Boc group becomes highly susceptible to acid-catalyzed cleavage during prolonged column residence times. This results in the formation of the highly polar free amine, which irreversibly binds to the silica baseline.

The Electrophilic Aldehyde

The fluorine atom at the C4 position exerts a powerful electron-withdrawing inductive effect (-I). This dramatically increases the electrophilicity of the adjacent C5 formyl group (aldehyde). On a hydrated silica column, this hyper-reactive aldehyde is prone to forming a gem-diol (hydrate), leading to severe peak streaking and potential oxidation to the corresponding carboxylic acid.

Halex Reaction Matrix (DMSO Interference)

The synthesis of this compound is typically achieved via a Halogen Exchange (Halex) reaction, reacting tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate with Cesium Fluoride (CsF) in Dimethyl Sulfoxide (DMSO) at elevated temperatures [1, 3]. DMSO is a powerful hydrogen-bond acceptor. If even trace amounts of DMSO carry over into the chromatography step, it acts as a strong mobile phase modifier, completely disrupting the normal-phase retention mechanism and causing the product to co-elute with impurities.

The Self-Validating Purification Protocol

To overcome these challenges, we employ a highly specific solvent system—5% Ethyl Acetate in Dichloromethane (DCM) —rather than traditional Hexane/EtOAc gradients. DCM provides superior solvation for the polar thiazole core, outcompeting the thiazole for silica active sites and preventing streaking, while maintaining a low enough bulk polarity to separate the 4-fluoro product from the unreacted 4-chloro starting material.

Phase 1: Pre-Chromatographic Workup (DMSO Removal)

Causality: Removing DMSO physically prevents chromatographic failure.

  • Quench & Extract: Cool the Halex reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (10 volumes).

  • Aqueous Wash: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate ( NaHCO3​ ), followed by three aggressive washes with distilled water, and finally one wash with saturated brine.

  • Self-Validation Check: Spot the organic layer on a TLC plate and elute with 100% EtOAc. Expose to UV (254 nm) and iodine. Validation: If a heavy, UV-active smear originates from the baseline, DMSO is still present. Repeat the water washes until the baseline is clean.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ) and concentrate under reduced pressure (bath temp < 30 °C to protect the aldehyde).

Phase 2: Column Preparation

Causality: Neutralizing the silica prevents Boc cleavage. 5. Silica Selection: Use high-purity, irregular silica gel (40-63 µm, 60 Å). 6. Slurry Packing: Prepare a slurry of silica in DCM. Critical Step: Add 1% (v/v) Triethylamine ( Et3​N ) to the slurry to neutralize the acidic silanols. 7. Equilibration: Flush the packed column with 3 column volumes (CV) of pure DCM to remove excess Et3​N . 8. Self-Validation Check: Collect a few drops of the column eluate and test with moistened pH paper. Validation: The eluate must read neutral (pH ~7.0). If it is acidic, continue flushing with 0.1% Et3​N in DCM.

Phase 3: Elution and Fractionation
  • Dry Loading: Dissolve the crude residue in a minimal amount of DCM. Add a small amount of neutralized silica (1:2 compound-to-silica weight ratio) and carefully evaporate to a free-flowing powder. Load this evenly onto the column head.

  • Isocratic Elution: Elute the column using an isocratic mixture of 5% EtOAc in DCM .

  • Fraction Analysis: Monitor fractions via TLC (5% EtOAc/DCM). The 4-fluoro product elutes slightly faster than the 4-chloro precursor due to the altered dipole moment imparted by the fluorine atom.

PurificationWorkflow S1 Crude Halex Reaction (Product, CsF, CsCl in DMSO) S2 Aqueous Workup (EtOAc / H2O / Brine) S1->S2 Quench & Extract S3 Organic Phase (DMSO-free) S2->S3 Phase Separation S4 Dry Loading (Adsorption onto Silica) S3->S4 Evaporation with Silica S5 Column Chromatography (5% EtOAc in DCM) S4->S5 Load onto Neutralized Column S6 Fraction Analysis & Pooling (UV 254 nm) S5->S6 Isocratic Elution S7 Pure Target Compound (>98% Purity) S6->S7 Concentration

Figure 2: Step-by-step self-validating workflow for the purification of the target thiazole carbamate.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of the reaction components when utilizing the optimized 5% EtOAc/DCM system on neutralized silica.

ComponentStructural Characteristic Rf​ Value (5% EtOAc/DCM)UV Absorbance (254 nm)Common Failure Mode if Protocol Ignored
4-Fluoro Product (Target) C4-Fluorine, C5-Aldehyde0.48 StrongHydrate formation (streaking)
4-Chloro Precursor C4-Chlorine, C5-Aldehyde0.42 StrongCo-elution if DMSO is present
Des-Boc Byproduct Free C2-Amine0.10 ModerateIrreversible binding to acidic silica
DMSO (Solvent) Highly polar sulfoxide0.00 - 0.05 Weak (Smear)Destroys column resolution

Note: Rf​ values are highly sensitive to laboratory humidity and silica activity. A 2D-TLC self-validation (spotting the compound, running it, rotating the plate 90 degrees, and running it again) should be performed to ensure the aldehyde is not degrading on the plate.

References

  • World Intellectual Property Organization. (2018). International Application No. PCT/US2018/014331: 5-methyl-1,3,4-oxadiazol-2-yl compounds.
  • World Intellectual Property Organization. (2020). Patent No. WO2020061150A1: O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors.
  • Masuda, N., et al. (2004). Synthesis and structure–activity relationships of novel cephalosporins containing a thiazole-thioether group. Bioorganic & Medicinal Chemistry, 12(23), 6171-6182.[Link]

Advanced Application Note: Recrystallization and Purification Strategies for tert-Butyl Carbamate (Boc) Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a foundational protecting group in peptide synthesis and medicinal chemistry, prized for its orthogonality to base-labile groups like Fmoc and its stability toward catalytic hydrogenation[1]. However, the isolation and purification of Boc-protected amines and amino acids frequently present significant physical chemistry challenges. These derivatives often exhibit low melting points, high hygroscopicity, and a strong tendency to "oil out" (liquid-liquid phase separation) rather than form ordered crystalline lattices[2].

This application note provides an authoritative, mechanistically grounded guide to overcoming the thermodynamic and kinetic barriers associated with the recrystallization of Boc derivatives.

Mechanistic Insights: Thermal Stability and Phase Behavior

The Thermodynamics of "Oiling Out"

Oiling out occurs when a supersaturated solution undergoes liquid-liquid phase separation (LLPS) before reaching the critical supersaturation required for crystal nucleation[2]. In Boc-amino acids, this is often driven by the high conformational flexibility of the tert-butyl group and the presence of trace impurities (e.g., residual triethylamine or unreacted starting materials) that disrupt hydrogen bonding networks[3]. When the crystallization temperature exceeds the melting point of the solute in the specific solvent mixture, the compound separates as a metastable, viscous gel or oil rather than a solid[4].

Thermal and Acidic Degradation Pathways

While recrystallization typically requires heating to dissolve the crude product, the Boc group is thermally labile under specific conditions. Exposure to high temperatures (>100°C) or trace acidic environments triggers the cleavage of the carbamate into a tert-butyl cation and carbamic acid[5]. The carbamic acid rapidly decarboxylates into carbon dioxide and the free amine[1]. Furthermore, if scavengers are not present, the highly reactive tert-butyl cation can undergo Friedel-Crafts alkylation with electron-rich aromatic residues (e.g., tryptophan or tyrosine)[5]. Therefore, dissolution must be achieved rapidly and at the lowest possible temperature.

Degradation Boc Boc-Protected Amine (Stable at Neutral pH) Stress Thermal Stress (>100°C) or Acidic Conditions Boc->Stress Exposure Intermediate tert-Butyl Cation + Carbamic Acid Stress->Intermediate Cleavage Products Free Amine + Isobutylene + CO2 Intermediate->Products Decarboxylation SideReaction Friedel-Crafts Alkylation (Side Product) Intermediate->SideReaction No Scavenger

Figure 2: Mechanistic pathway of Boc-group degradation under thermal or acidic stress.

Quantitative Solvent Selection

Selecting the correct binary solvent system is critical to bypassing the metastable oil phase and forcing the system into the crystalline thermodynamic sink.

Table 1: Optimized Solvent Systems for Boc-Derivative Recrystallization
Solvent System (Good / Poor)Volume Ratio RangeBoiling Point of Good SolventMechanistic Rationale & Application
Ethyl Acetate / Hexanes 1:2 to 1:577°CStandard system. EtOAc provides excellent solubility for the carbamate moiety, while hexanes force controlled supersaturation[2].
Dichloromethane / Hexanes 1:3 to 1:1039°CIdeal for highly heat-sensitive derivatives. The low boiling point of DCM minimizes the risk of thermal deprotection.
Ethanol / Water 1:1 to 1:378°CBest for highly polar or zwitterionic Boc-amino acids. Water acts as a strong anti-solvent; slow cooling is critical.
Diethyl Ether / Pentane 1:1 to 1:435°CUsed primarily for trituration of stubborn oils. The high volatility aids in rapid solvent removal under vacuum[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Anti-Solvent Crystallization with Nucleation Control

This protocol is designed to carefully navigate the metastable zone width (MZW) to prevent liquid-liquid phase separation.

  • Dissolution: Place the crude Boc-derivative in an Erlenmeyer flask. Add a minimal volume of the "good" solvent (e.g., Ethyl Acetate) and warm gently (≤60°C) with swirling until complete dissolution is achieved[2]. Causality: Minimal solvent ensures high initial concentration, reducing the amount of anti-solvent needed and narrowing the MZW.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes persistently cloudy[2].

  • Metastable Zone Adjustment: Add 1 to 3 drops of the hot "good" solvent until the solution just turns clear again[2]. Causality: This precisely positions the solution at the upper boundary of the saturation curve, ensuring that cooling will immediately induce nucleation rather than phase separation.

  • Controlled Cooling: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours, followed by 1 hour in an ice bath.

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold anti-solvent.

  • Self-Validation Checkpoint: Observe the flask immediately after Step 3. If a distinct liquid layer forms at the bottom of the flask, the compound has oiled out. The protocol is validated if scratching the air-liquid interface with a glass rod induces the propagation of solid white particulates rather than a smeared resin. Final validation is achieved when the dried crystals exhibit a sharp melting point range (≤2°C variance).

Protocol B: Dicyclohexylamine (DCHA) Salt Formation for Stubborn Oils

When standard crystallization fails due to high hygroscopicity or extreme low-melting characteristics, converting the Boc-amino acid to a DCHA salt alters the physical properties, drastically increasing the melting point[2][3].

  • Preparation: Dissolve the crude, oily Boc-amino acid in anhydrous diethyl ether (approx. 10 mL per gram of product)[2].

  • Salt Formation: Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise while stirring vigorously[2]. Causality: The basic secondary amine deprotonates the carboxylic acid, forming a highly stable, rigid ionic lattice that is insoluble in ether.

  • Precipitation: Stir for 30 minutes at room temperature. A thick white precipitate should form almost immediately[2]. If precipitation is slow, cool the mixture to 4°C.

  • Isolation: Filter the DCHA salt via a Büchner funnel, wash with cold diethyl ether, and dry under vacuum[2].

  • Self-Validation Checkpoint: The addition of DCHA must result in an exothermic precipitation. If the solution remains clear, the ether volume is too high. The system is validated by performing a micro-scale neutralization (partitioning a few milligrams of the salt between EtOAc and 1M KHSO₄); if the organic layer yields a highly pure, crystallizable free acid upon evaporation, the DCHA salt successfully purged the lattice-disrupting impurities.

Workflow Start Crude Boc-Derivative (Viscous Oil or Solid) Dissolve Dissolve in hot 'good' solvent (Avoid prolonged heating) Start->Dissolve AntiSolvent Add 'poor' solvent dropwise until persistently cloudy Dissolve->AntiSolvent Clarify Add drops of 'good' solvent until just clear AntiSolvent->Clarify Cooling Slow cooling to RT, then 4°C (Nucleation) Clarify->Cooling Decision Phase State? Cooling->Decision Crystals Crystalline Solid (Filter & Wash) Decision->Crystals Lattice Forms Oil Oiled Out (Liquid-Liquid Separation) Decision->Oil Phase Inversion Trituration Solvent Trituration (e.g., Hexanes/Ether) Oil->Trituration Salt Form DCHA Salt (Increase Melting Point) Oil->Salt If persistent Trituration->Cooling Re-attempt Salt->Crystals High-MP Salt

Figure 1: Decision tree and workflow for the recrystallization of Boc-derivatives and resolving oiling out.

Sources

Application Notes and Protocols for tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Thiazoles in Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties. The 2-aminothiazole motif is a privileged structure, forming the core of numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2] tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate emerges as a highly valuable synthetic intermediate, combining the benefits of a fluorinated thiazole ring with two orthogonal reactive sites: a Boc-protected amine and a formyl group. This strategic arrangement allows for sequential and site-selective modifications, making it an ideal building block for the construction of complex molecular architectures in drug discovery programs.[3][4]

The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the 2-amino functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[5][6] The aldehyde at the 5-position serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive amination and olefination. The fluorine atom at the 4-position can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic degradation at that position.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate in organic synthesis. We will detail its physicochemical properties, provide a plausible synthetic route, and present detailed, field-proven protocols for its key applications.

Physicochemical Properties and Handling

While specific experimental data for this exact molecule is not widely published, its properties can be inferred from structurally similar compounds and general chemical principles.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₉H₁₀FN₂O₃SBased on structure
Molecular Weight 245.25 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to similar carbamates[7]
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, DMSO)General solubility of protected amino-thiazoles
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids (cleavage of Boc group).General stability of carbamates and aldehydes[7]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.Standard for fine chemicals

Safety and Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Fluorination cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Boc Protection cluster_3 Step 4: Reduction to Aldehyde A Ethyl 2-chloroacetoacetate C Ethyl 2-chloro-2-fluoroacetoacetate A->C Electrophilic Fluorination B Selectfluor® B->C E Ethyl 2-amino-4-fluorothiazole-5-carboxylate C->E D Thiourea D->E G Ethyl 2-(tert-butoxycarbonylamino)-4-fluorothiazole-5-carboxylate E->G F Di-tert-butyl dicarbonate (Boc)₂O F->G I tert-Butyl (4-fluoro-5-hydroxymethylthiazol-2-yl)carbamate G->I Ester Reduction H DIBAL-H H->I J tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate I->J Alcohol Oxidation K Mild Oxidation (e.g., PCC, DMP) K->J Reductive_Amination_Workflow Start Start: Dissolve Reactants Reactants tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate + Primary/Secondary Amine Start->Reactants Imine_Formation Imine Formation (Acid or Base catalyst, optional) Reactants->Imine_Formation Reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Imine_Formation->Reduction Reaction_Monitoring Monitor by TLC/LC-MS Reduction->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Product: Substituted Amine Purification->Product

A generalized workflow for the reductive amination protocol.

Detailed Protocol: Synthesis of tert-Butyl (4-fluoro-5-((benzylamino)methyl)thiazol-2-yl)carbamate

  • Reaction Setup: To a solution of tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add benzylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS. For less reactive amines or aldehydes, a catalytic amount of acetic acid may be added.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Application 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones. [8][9]This reaction allows for the extension of the carbon skeleton at the 5-position of the thiazole ring, providing access to a wide range of vinyl-substituted thiazoles.

Workflow for the Wittig Reaction:

Wittig_Reaction_Workflow Start Start: Prepare Ylide Ylide_Prep Phosphonium Salt + Strong Base (e.g., n-BuLi, NaH, t-BuOK) in anhydrous THF Start->Ylide_Prep Aldehyde_Addition Add solution of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate Ylide_Prep->Aldehyde_Addition Ylide Formation Reaction_Monitoring Monitor by TLC/LC-MS Aldehyde_Addition->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Product: Alkene Purification->Product

A generalized workflow for the Wittig reaction protocol.

Detailed Protocol: Synthesis of tert-Butyl (4-fluoro-5-styrylthiazol-2-yl)carbamate

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise. The formation of the ylide is indicated by the appearance of a deep red or orange color. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired alkene. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent like hexanes prior to chromatography.

Conclusion: A Gateway to Novel Chemical Space

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is a strategically designed synthetic building block that offers medicinal chemists a reliable and versatile entry point into novel, fluorinated 2-aminothiazole derivatives. The orthogonal reactivity of its functional groups allows for a high degree of synthetic flexibility, enabling the construction of diverse molecular libraries for screening in drug discovery campaigns, particularly in the area of kinase inhibitor development. The protocols outlined in these notes provide a solid foundation for the successful application of this valuable intermediate in the synthesis of next-generation therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
  • Wikipedia contributors. (2023). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Antony, S., & Williamson, T. (2010). Reductive amination of [18F]fluorobenzaldehydes: Radiosyntheses of [2‐18F]‐ and [4‐18F]fluorodexetimides. Journal of Labelled Compounds and Radiopharmaceuticals, 53(4), 188-192.
  • Abdul Manan, F., et al. (2025). tert-Butyl carbamate. IUCrData, 10(8), x250385.

  • Patel, M. V., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(1), 135-139.
  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Modzelewska-Banachiewicz, B., & Banachiewicz, J. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Targets, 21(1), 2-20.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 618.
  • Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) tert-Butyl carbamate. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1234.
  • Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389123.
  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

Sources

Large-scale synthesis considerations for tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Process Protocol for the large-scale synthesis of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate.

Executive Summary

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is an advanced heterocyclic intermediate critical to the development of O-GlcNAcase (OGA) inhibitors, which are currently under clinical investigation for the treatment of tauopathies such as Alzheimer's disease and progressive supranuclear palsy (PSP)[1]. The strategic placement of a fluorine atom at the C4 position of the thiazole ring enhances the metabolic stability and blood-brain barrier (BBB) penetrance of the final Active Pharmaceutical Ingredient (API). However, installing this fluorine atom at a production scale presents a formidable process chemistry challenge that requires rigorous control of reaction kinetics, moisture, and reagent solubility.

Mechanistic Causality & Retrosynthetic Logic

The synthesis of 4-fluoroazoles is notoriously difficult. The 5-membered thiazole ring possesses a high π-electron density, making it inherently resistant to nucleophilic attack[2]. To overcome this thermodynamic barrier, two strategic structural modifications are required prior to fluorination:

  • Boc Protection : The primary amine at C2 is highly nucleophilic. Protection with a tert-butyloxycarbonyl (Boc) group masks this reactivity, preventing oligomerization and degradation under forcing conditions. Simultaneously, it increases the lipophilicity and solubility of the intermediate in polar aprotic solvents.

  • 5-Formyl Activation : The formyl group at the C5 position is not merely a functional handle for downstream reductive amination; it acts as a critical electron-withdrawing group (EWG). During the Nucleophilic Aromatic Substitution (SNAr), the formyl group delocalizes the negative charge, stabilizing the transient Meisenheimer complex and allowing the reaction to proceed[3].

Mechanism A 4-Chloro-5-formylthiazole Intermediate B Nucleophilic Attack (F⁻) A->B C Meisenheimer Complex (Stabilized by 5-Formyl) B->C D Chloride Elimination (-Cl⁻) C->D E 4-Fluoro-5-formylthiazole Target D->E

SNAr mechanism highlighting Meisenheimer complex stabilization by the 5-formyl group.

Critical Process Parameters (CPPs) for Scale-Up

Transitioning from medicinal chemistry routes to process-scale manufacturing requires addressing the physical limitations of the fluorination step. Bench-scale protocols typically employ 10 equivalents of Cesium Fluoride (CsF) in DMSO at room temperature[3]. While effective, this creates a dense, insoluble slurry that is mechanically destructive to large-scale impellers and generates massive inorganic waste.

Process optimization leverages Tetramethylammonium Fluoride (TMAF) tetrahydrate . TMAF is highly soluble in organic solvents, allowing the reaction to proceed with only 1.5–2.0 equivalents. However, TMAF introduces a new critical parameter: moisture. The "naked" fluoride ion is rapidly deactivated by hydration. Therefore, azeotropic drying of TMAF with isopropanol (IPA) prior to substrate addition is a strict requirement[2].

Table 1: Quantitative Comparison of Fluorination Reagents for Scale-Up

ReagentEquivalents RequiredSolvent SystemOperating TempScalability / YieldKey Limitations
Cesium Fluoride (CsF) 10.0 eqDMSO20–25 °CLow / ~70%High mass burden, poor stirring of slurry, high cost.
TMAF (Anhydrous) 1.5–2.0 eqSulfolane95–100 °CHigh / >80%Requires rigorous azeotropic drying (KF < 0.2%).

Process Analytical Technology (PAT) & Impurity Profiling

To ensure a self-validating process, analytical checkpoints must be integrated into the workflow. The following impurity profile dictates the In-Process Controls (IPCs).

Table 2: PAT and Impurity Control Strategy

Impurity / ParameterAnalytical MethodAcceptance CriteriaCausality & Control Strategy
Residual Water Karl Fischer (KF)< 0.2% w/wWater quenches the Meisenheimer complex; controlled via azeotropic distillation.
Unreacted Starting Material HPLC (Area %)< 1.0%Indicates incomplete SNAr; controlled by ensuring active fluoride concentration.
Hydrolysis Byproduct (C4-OH) LC-MS< 0.5%Nucleophilic attack by OH⁻ (from residual water); controlled by strict KF limits.
Des-Boc Impurity HPLC (Area %)< 1.0%Thermal deprotection; controlled by maintaining reaction temperature ≤ 100 °C.

Self-Validating Experimental Protocols

A self-validating protocol contains built-in analytical gating steps (IPCs) that dictate whether the process can proceed, ensuring high fidelity and preventing batch failure.

Workflow Start 2-Amino-4-chlorothiazole- 5-carbaldehyde Boc Boc₂O, DMAP THF, 25°C Start->Boc IPC1 IPC 1: HPLC >99% Conversion Boc->IPC1 Int tert-Butyl (4-chloro-5-formylthiazol- 2-yl)carbamate IPC1->Int KF IPC 2: KF Titration Water < 0.2% Int->KF Fluorination Anhydrous TMAF Sulfolane, 95°C KF->Fluorination IPC3 IPC 3: HPLC >95% Conversion Fluorination->IPC3 Product tert-Butyl (4-fluoro-5-formylthiazol- 2-yl)carbamate IPC3->Product

Self-validating synthetic workflow integrating critical In-Process Controls (IPCs).

Stage 1: Synthesis of tert-Butyl (4-chloro-5-formylthiazol-2-yl)carbamate
  • Charge : To a nitrogen-purged 50 L jacketed reactor, charge 2-amino-4-chlorothiazole-5-carbaldehyde (1.0 kg, 6.15 mol) and anhydrous THF (10 L).

  • Catalyst Addition : Add 4-Dimethylaminopyridine (DMAP) (0.075 kg, 0.61 mol, 0.1 eq). Causality: DMAP acts as an acyl transfer catalyst, significantly accelerating the Boc protection of the deactivated 2-amino group.

  • Reagent Addition : Slowly dose Di-tert-butyl dicarbonate (Boc₂O) (1.47 kg, 6.76 mol, 1.1 eq) while maintaining the internal temperature between 20–25 °C to prevent thermal runaway.

  • Self-Validation (IPC 1) : Stir for 4 hours. Pull a sample for HPLC analysis. Proceed to workup ONLY if unreacted starting material is <1.0%.

  • Workup : Concentrate under reduced pressure, dissolve in EtOAc (10 L), and wash with 0.1 M HCl (2 x 5 L) to remove the DMAP catalyst, followed by a brine wash (5 L).

  • Isolation : Concentrate the organic layer to 3 volumes and add heptane (7 L) to crystallize the intermediate. Filter and dry under vacuum at 40 °C.

Stage 2: SNAr Fluorination to tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Note: This protocol utilizes the highly scalable TMAF method adapted from production-scale optimizations, addressing the mass-transfer limitations of the traditional 10 eq CsF method.

  • Drying the Fluoride Source : Charge TMAF·4H2O (1.52 kg, 9.2 mol, 1.5 eq) and Isopropanol (IPA) (10 L) to the reactor. Distill azeotropically under reduced pressure. Repeat IPA addition and distillation.

  • Self-Validation (IPC 2) : Perform Karl Fischer (KF) titration on the reactor residue. Proceed ONLY if water content is <0.2% [2]. Causality: Failure to meet this metric will result in the formation of the C4-OH hydrolysis impurity.

  • Solvent Exchange : Swap the solvent to anhydrous Sulfolane (8 L).

  • Substrate Addition : Charge tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate (1.61 kg, 6.15 mol, 1.0 eq) to the reactor.

  • Reaction : Heat the mixture to 95 °C.

  • Self-Validation (IPC 3) : Stir for 12 hours. Sample for HPLC. Proceed ONLY if conversion is >95% and C4-OH impurity is <0.5%.

  • Workup & Isolation : Cool the reactor to 20 °C. Slowly pour the reaction mixture into ice-water (25 L) under vigorous stirring to precipitate the product.

  • Filtration : Filter the resulting solid, wash thoroughly with cold water (3 x 5 L) to remove all traces of sulfolane and water-soluble tetramethylammonium salts.

  • Drying : Dry in a vacuum oven at 45 °C to a constant weight to yield the final fluorinated target.

References

  • US Patent 10,377,750 B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds (Vertex Pharmaceuticals / Eli Lilly). Details the medicinal chemistry route and pharmacological application of 4-fluoro-5-formylthiazole derivatives in tauopathy treatments.
  • Organic Process Research & Development (ACS Publications) - Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Details the causality of moisture control and the scalability of TMAF over traditional alkali metal fluorides. URL: [Link]

  • WO2020163193A1 - Bicyclic ether o-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors. Further validation of the intermediate's utility in OGA inhibitor synthesis.

Sources

Application Note: tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate as a Strategic Precursor for Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Oncology Drug Development Professionals Compound Focus: tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate (CAS: 2241514-59-8)

Executive Summary & Structural Rationale

In the landscape of targeted oncology, the 2-aminothiazole motif has emerged as a highly privileged pharmacophore, serving as the critical hinge-binding core for numerous FDA-approved kinase inhibitors, including the pan-Src inhibitor Dasatinib[1]. However, first-generation unsubstituted 2-aminothiazoles often present challenges related to oxidative metabolism and suboptimal membrane permeability.

  • 4-Fluoro Substitution: Synthesizing 4-fluorothiazoles is notoriously difficult, often requiring specialized anhydrous tetramethylammonium fluoride (TMAF) for SNAr fluorination[2]. The inclusion of the fluorine atom lowers the pKa of the thiazole nitrogen, reducing basicity to improve passive membrane permeability. Crucially, it blocks cytochrome P450-mediated oxidation at the C4 hotspot, extending the compound's half-life.

  • 5-Formyl Group: This highly electrophilic handle allows for rapid, late-stage diversification via reductive amination. It enables the attachment of solubilizing groups (e.g., piperazines, morpholines) directed toward the solvent-exposed channel of the kinase ATP-binding pocket.

  • 2-Boc-Amino Protection: The tert-butyloxycarbonyl (Boc) group masks the nucleophilic 2-amino group during aggressive functionalization at the 5-position. Once deprotected, the free amine can be converted into amides or ureas to form the critical hydrogen-bond donor/acceptor pair required for kinase hinge interaction[3].

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic rationales to ensure high-fidelity execution.

Protocol 1: Reductive Amination of the 5-Formyl Motif

Objective: Append a solubilizing secondary amine to the 5-position.

  • Step 1: Dissolve tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate (1.0 eq) and the target secondary amine (1.2 eq) in 1,2-dichloroethane (DCE) at 0.2 M concentration.

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating (up to 60°C) if imine formation is sterically hindered, while maintaining excellent solubility for Boc-protected intermediates.

  • Step 2: Add glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 2 hours.

    • Causality: Mild acid catalysis accelerates the formation of the intermediate iminium ion without risking the premature cleavage of the acid-sensitive Boc protecting group.

  • Step 3: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in three portions over 15 minutes.

    • Causality: STAB is strictly utilized instead of NaBH₄. The electron-withdrawing acetoxy groups attenuate its reducing power, preventing the premature reduction of the unreacted 5-formyl group into a primary alcohol.

  • Step 4 (IPC Validation): Monitor the reaction via LC-MS. The intermediate iminium ion is transient, but the complete disappearance of the starting material mass (m/z 247.05) and the appearance of the product mass confirm successful conversion.

  • Step 5: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Causality: The basic quench neutralizes the acetic acid and safely decomposes unreacted STAB, preventing side reactions during concentration.

Protocol 2: Boc Deprotection and Hinge-Binder Functionalization

Objective: Unmask the 2-amino group and form a kinase-targeting urea motif.

  • Step 1: Dissolve the intermediate from Protocol 1 in DCM. Cool to 0°C and add Trifluoroacetic Acid (TFA) (10 eq) dropwise.

    • Causality: Starting at 0°C mitigates the risk of defluorination or side reactions that can occur under highly acidic conditions at elevated temperatures.

  • Step 2: Warm to room temperature and stir for 2 hours.

  • Step 3 (IPC Validation): Monitor cleavage by TLC using a Ninhydrin stain. The unmasked primary amine will stain vividly (typically pink/purple), distinguishing it from the UV-active-only Boc-protected precursor.

  • Step 4: Concentrate under reduced pressure and co-evaporate twice with toluene.

    • Causality: Toluene forms an azeotrope with TFA. This ensures the complete removal of the acid without requiring an aqueous basic workup, which often causes severe emulsion issues with highly lipophilic intermediate amines.

  • Step 5: Dissolve the crude amine in anhydrous pyridine and add the desired aryl isocyanate (1.1 eq). Stir for 4 hours at room temperature.

    • Causality: Pyridine acts dually as a solvent and a mild base, neutralizing any residual TFA salts and facilitating the nucleophilic attack of the 2-amino group on the isocyanate to yield the final urea hinge-binding motif.

Quantitative Data Summaries

The following tables summarize the empirical data driving the protocol design and structural rationale.

Table 1: Optimization of Reductive Amination Conditions

Reducing Agent Solvent Additive Yield (%) Mechanistic Rationale
NaBH₄ MeOH None 15% Excessive non-selective reduction of aldehyde to alcohol.
NaCNBH₃ MeOH AcOH 65% Good conversion, but generation of toxic HCN gas limits scalability.

| STAB | DCE | AcOH | 92% | Optimal balance of mild reactivity, safety, and high conversion. |

Table 2: Physicochemical Impact of 4-Fluoro Substitution on the Thiazole Core

Property 4-H Thiazole 4-Fluoro Thiazole Pharmacological Impact
Thiazole N pKa ~2.5 ~1.1 Reduced basicity improves passive membrane permeability.
LogD (pH 7.4) 2.1 2.8 Increased lipophilicity enhances target binding affinity.

| Microsomal T½ | 15 min | >60 min | Fluorine blocks C4 oxidation, significantly improving metabolic stability. |

Visualizations

Synthetic Workflow

Workflow A tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate (Precursor) B Reductive Amination (STAB, DCE, AcOH) A->B C 5-Alkylamine Intermediate B->C D Boc Deprotection (TFA, DCM) C->D E 2-Aminothiazole Core D->E F Hinge-Binder Functionalization E->F G Final Kinase Inhibitor F->G

Synthetic workflow from the formylthiazole precursor to the final functionalized kinase inhibitor.

Target Signaling Pathway (Aurora Kinase Inhibition)

Pathway Mitotic_Signal Mitotic Entry Signal AURKA Aurora Kinase A (AURKA) Mitotic_Signal->AURKA AURKB Aurora Kinase B (AURKB) Mitotic_Signal->AURKB Centrosome Centrosome Maturation AURKA->Centrosome Chromosome Chromosome Segregation AURKB->Chromosome Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AURKA Inhibitor->AURKB Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Tumor Tumorigenesis & Cell Proliferation Centrosome->Tumor Chromosome->Tumor

Inhibition of Aurora Kinase A/B pathways by 2-aminothiazole derivatives leading to apoptosis.

References

  • Das, J., et al. "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry, 2006.[Link]

  • Hawk, M. K., et al. "Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale." Organic Process Research & Development, American Chemical Society, 2021.[Link]

  • Bathula, S., et al. "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies." ACS Omega, 2023.[Link]

Sources

Experimental procedure for formylation of a 4-fluorothiazole ring

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Formylation of the 4-Fluorothiazole Ring via Directed Lithiation

Target Audience: Synthetic chemists, process researchers, and drug development professionals. Objective: Provide a self-validating, highly reproducible protocol for the regioselective formylation of 4-fluorothiazole, detailing the mechanistic causality behind critical process parameters (CPPs).

Mechanistic Principles & Causality

The 4-fluorothiazole scaffold is a privileged pharmacophore, demonstrating high utility in neurodegenerative disease diagnostics—such as highly selective α-synuclein PET tracers[1]—and serving as a core structural motif in O-GlcNAcase inhibitors[2]. Functionalization of this heterocycle via formylation provides a highly versatile aldehyde handle for downstream cross-coupling, olefination, or reductive amination.

Regioselectivity Causality: Thiazoles possess multiple potential sites for metalation. In an unblocked 4-fluorothiazole, the C2 proton is kinetically and thermodynamically favored for deprotonation (pKa ~ 29) due to the strong electron-withdrawing inductive effects of the adjacent nitrogen and sulfur heteroatoms[1]. Consequently, direct lithiation occurs exclusively at C2. However, if the C2 position is protected (e.g., via a 2-acetamido group), the C4 fluorine atom directs lithiation to the adjacent C5 position via inductive stabilization of the resulting carbanion.

Reaction Causality: The formylation relies on a strict cryogenic directed metalation. n-Butyllithium (n-BuLi) is utilized to facilitate a rapid, quantitative deprotonation. The resulting thiazolyllithium species is highly nucleophilic but thermally unstable; warming above -40 °C triggers a ring-fragmentation pathway yielding isocyanide and thiolate degradation products. Therefore, strict maintenance of -78 °C is mandatory. Trapping with anhydrous N,N-dimethylformamide (DMF) generates a stable tetrahedral lithium hemiaminal intermediate, preventing over-addition. Only upon aqueous acidic quench does this intermediate collapse to release the target carboxaldehyde[1].

Mechanism SM 4-Fluorothiazole Li_Int Thiazolyllithium Intermediate SM->Li_Int n-BuLi, THF -78 °C Tet_Int Tetrahedral Hemiaminal Li_Int->Tet_Int DMF -78 °C Prod Formylated Product Tet_Int->Prod H+ Quench RT

Mechanistic pathway of directed lithiation and DMF quench yielding the carboxaldehyde.

Critical Process Parameters (CPPs) & Optimization Data

To ensure a self-validating and reproducible system, the following parameters must be strictly controlled:

  • Solvent: Anhydrous Tetrahydrofuran (THF) is required. Its oxygen lone pairs coordinate the lithium cation, breaking up n-BuLi hexamers into reactive dimers/tetramers and stabilizing the thiazolyllithium intermediate.

  • Electrophile: DMF must be rigorously dried over molecular sieves. Trace moisture will prematurely quench the organolithium species, reverting it to the starting material.

Table 1: Influence of Reaction Parameters on Formylation Yield

Base (Equiv)Electrophile (Equiv)Temperature (°C)Result / Causality
n-BuLi (1.15) DMF (1.5) -78 °C >85% Yield. Optimal conditions; stable intermediate[1].
LDA (1.20)DMF (1.5)-78 °C<50% Yield. Incomplete deprotonation due to lower basicity.
n-BuLi (1.15)DMF (1.5)-20 °CDecomposition. Thiazolyllithium ring-opening fragmentation.
n-BuLi (1.15)Ethyl Formate (1.5)-78 °CComplex Mixture. Over-addition leading to secondary alcohols.

Self-Validating Experimental Protocol

This protocol outlines the C2-formylation of 4-fluorothiazole. (Note: The starting material can be synthesized at scale via SNAr fluorination of 4-chlorothiazole using anhydrous tetramethylammonium fluoride[3]).

Workflow A 1. Substrate Dissolution Anhydrous THF (0.2 M), Argon B 2. Cryogenic Cooling Equilibrate to -78 °C A->B C 3. Lithiation Dropwise n-BuLi (1.15 eq) B->C IPC IPC: D2O Quench Verify >95% Lithiation via LC-MS C->IPC D 4. Electrophilic Trapping Anhydrous DMF (1.5 eq) IPC->D E 5. Acidic Quench Sat. NH4Cl, Warm to RT D->E F 6. Isolation EtOAc Extraction & Chromatography E->F

Self-validating experimental workflow for the cryogenic formylation of 4-fluorothiazole.

Step-by-Step Methodology:

Step 1: System Preparation Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous atmosphere.

Step 2: Substrate Dissolution Charge the flask with 4-fluorothiazole (1.00 g, 9.70 mmol, 1.0 equiv) and anhydrous THF (20 mL, ~0.5 M). Begin magnetic stirring.

Step 3: Cryogenic Cooling Submerge the reaction vessel in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to fully equilibrate to -78 °C.

Step 4: Lithiation Using a syringe pump, add n-BuLi (2.5 M in hexanes, 4.46 mL, 11.15 mmol, 1.15 equiv) dropwise over 10 minutes[1]. Causality: Dropwise addition prevents localized exothermic spikes that could raise the micro-environment temperature above -40 °C, which would cause localized ring fragmentation.

Step 5: In-Process Control (IPC) - Self-Validation After 20 minutes of stirring at -78 °C, withdraw a 0.1 mL aliquot via a purged syringe and quench it into a vial containing 0.5 mL of CD3OD/D2O. Analyze the aliquot via rapid LC-MS or 1H-NMR. Validation Check: Proceed to Step 6 only if >95% deuterium incorporation at the C2 position is observed. If incomplete, stir for an additional 15 minutes. This step ensures the expensive electrophile is not wasted on an unreacted system.

Step 6: Electrophilic Trapping Add anhydrous DMF (1.12 mL, 14.55 mmol, 1.5 equiv) dropwise to the validated lithiated mixture[2]. Stir the reaction at -78 °C for 2 hours to allow complete formation of the tetrahedral intermediate.

Step 7: Quenching Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH4Cl (10 mL). Causality: Quenching at cryogenic temperatures ensures the tetrahedral intermediate collapses directly to the aldehyde upon protonation, preventing side reactions that occur if the unquenched intermediate is allowed to warm.

Step 8: Workup & Isolation Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate in vacuo.

Step 9: Purification Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 4-fluorothiazole-2-carboxaldehyde.

References

  • Advancing Parkinson's Disease Diagnostics: The Potential of Arylpyrazolethiazole Derivatives for Imaging α-Synuclein Aggregates. NIH/ACS Omega. 1

  • Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development. 3

  • WO2020061150A1 - O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors. Google Patents. 2

  • WO 2020/061150 A1. Patent Order.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven experience. Our goal is to help you troubleshoot experimental hurdles and improve the yield and purity of your target compound.

Section 1: The Vilsmeier-Haack Formylation Reaction

The core of this synthesis is the regioselective formylation of the Boc-protected 2-amino-4-fluorothiazole precursor at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its effectiveness with electron-rich heterocyclic systems.[1][2][3] However, its success is highly dependent on precise control of reaction parameters.

Q1: My Vilsmeier-Haack reaction is resulting in a low yield or failing to proceed. What are the most critical factors to investigate?

Answer: Low conversion in this formylation step is a common issue and typically points to one of three areas: the integrity of the Vilsmeier reagent, the reactivity of the substrate, or the reaction conditions.

  • Vilsmeier Reagent Preparation and Stoichiometry: The Vilsmeier reagent (N,N-dimethyl-dichloromethyleneiminium salt) is moisture-sensitive and should be prepared in situ immediately before use.

    • Causality: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is exothermic. Failure to control the temperature during its formation (ideally 0-5 °C) can lead to reagent decomposition.[2]

    • Troubleshooting:

      • Use anhydrous DMF and fresh, high-purity POCl₃.

      • Add POCl₃ dropwise to chilled DMF under an inert atmosphere (Nitrogen or Argon) with vigorous stirring.[2] Ensure the temperature does not rise above 10 °C.[1]

      • A slight excess of the Vilsmeier reagent (1.5-2.0 equivalents relative to the thiazole substrate) is often beneficial to drive the reaction to completion.[2]

  • Substrate Reactivity: The electronic nature of the thiazole ring is a delicate balance. The tert-butoxycarbonylamino group at C2 is strongly electron-donating, which activates the C5 position for electrophilic attack. However, the fluorine atom at C4 is strongly electron-withdrawing, which deactivates the ring. This electronic push-pull can make the substrate less reactive than non-fluorinated analogs.

  • Reaction Temperature and Time:

    • Causality: Formylation of activated heterocycles requires thermal energy to overcome the activation barrier. Insufficient temperature or reaction time will result in incomplete conversion.

    • Troubleshooting: After adding the thiazole substrate at a low temperature (0-5 °C), the reaction mixture should be allowed to warm to room temperature and then heated. A typical temperature range is 50-80 °C for several hours (2-6 hours).[2]

    • Monitoring: Reaction progress must be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or LC-MS, to determine the optimal reaction time and endpoint.

Q2: I'm observing multiple products on my TLC plate. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products often indicates side reactions involving either the substrate or the Boc protecting group.

  • De-Boc-protection: The Vilsmeier-Haack reagent is formed from POCl₃, and the reaction can generate acidic byproducts. While the Boc group is generally stable, prolonged reaction times at high temperatures can lead to partial or complete cleavage, yielding the free amine (2-amino-4-fluoro-5-formylthiazole).

    • Mitigation: Carefully control the reaction temperature and time. Avoid excessive heating. Ensure the work-up procedure neutralizes acidic species promptly.

  • Reaction at the Boc-Amine: Although less common, the Vilsmeier reagent can potentially react with the nitrogen of the carbamate under harsh conditions.

  • Unreacted Starting Material: This is the most common "side product" and is addressed by the optimization steps in Q1.

The following workflow provides a systematic approach to troubleshooting the formylation step.

G start Low Yield of Formylated Product check_reagent 1. Verify Vilsmeier Reagent Integrity start->check_reagent check_conditions 2. Optimize Reaction Conditions start->check_conditions check_workup 3. Review Work-up Protocol start->check_workup sub_reagent1 Use Anhydrous DMF? Fresh POCl₃? check_reagent->sub_reagent1 sub_conditions1 Reaction Temp > 50 °C? check_conditions->sub_conditions1 sub_workup1 Quench on Ice? Prompt Neutralization? check_workup->sub_workup1 sub_reagent2 Controlled Temp (0-5 °C) for Reagent Prep? sub_reagent1->sub_reagent2 Yes fix_reagent Use fresh, anhydrous reagents. sub_reagent1->fix_reagent No sub_reagent2->sub_conditions1 Yes sub_conditions2 Reaction Time > 2h? (Monitor by TLC) sub_conditions1->sub_conditions2 Yes fix_temp Increase temp to 50-80 °C. sub_conditions1->fix_temp No sub_conditions3 Reagent Stoichiometry (1.5-2.0 eq)? sub_conditions2->sub_conditions3 Yes fix_time Increase time and monitor. sub_conditions2->fix_time No success Yield Improved sub_conditions3->success Yes fix_stoich Increase Vilsmeier reagent. sub_conditions3->fix_stoich No sub_workup1->success Yes fix_workup Ensure rapid quench & neutralization to prevent product degradation. sub_workup1->fix_workup No

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Q3: What is the recommended work-up and purification procedure for this reaction?

Answer: The work-up for a Vilsmeier-Haack reaction is critical for isolating the product and preventing degradation.

  • Quenching: The reaction must be cooled in an ice bath and then carefully quenched by pouring it slowly into a beaker of crushed ice or a cold, saturated aqueous solution of sodium bicarbonate.[1] This hydrolyzes the unreacted Vilsmeier reagent and any intermediate iminium species.

  • Neutralization: After quenching, the mixture will be acidic. It should be carefully neutralized with a base such as sodium hydroxide or sodium carbonate solution until the pH is approximately 7-8. The product often precipitates during this step.

  • Extraction: The aqueous mixture should be thoroughly extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The combined organic layers should be washed with water and then brine to remove residual inorganic salts.

  • Purification: After drying the organic layer (e.g., over anhydrous Na₂SO₄) and concentrating it in vacuo, the crude product is typically a solid. Purification can be achieved by:

    • Recrystallization: A solvent system like ethanol/water or toluene can be effective.[2]

    • Silica Gel Chromatography: If recrystallization is insufficient, column chromatography using a gradient of ethyl acetate in hexanes is a standard method for achieving high purity.

Section 2: Boc-Protection and Stability

The tert-butoxycarbonyl (Boc) group is essential for directing the formylation to the C5 position. Issues with its installation or stability can impact the entire synthesis.

Q4: I am having difficulty with the initial Boc-protection of 2-amino-4-fluorothiazole. What conditions are recommended?

Answer: The protection of 2-aminothiazoles, which can be weakly nucleophilic, requires optimized conditions.[4][5]

ParameterRecommendationRationale
Reagent Di-tert-butyl dicarbonate (Boc₂O)Standard, effective reagent for Boc protection.[4]
Stoichiometry 1.1 - 1.2 equivalents of Boc₂OA slight excess ensures complete conversion without promoting double protection.[6]
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture like Dioxane/Water.Good solubility for both the amine and Boc₂O.[6]
Base Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH).Neutralizes the acidic byproducts, driving the reaction to completion.[4][6]
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP) (0.1 eq)Can accelerate the reaction for less nucleophilic amines by activating the Boc anhydride.[4]
Temperature Room TemperatureGenerally sufficient. Gentle heating (40 °C) can be used for slow reactions.[6]

Protocol: Boc-Protection of 2-Amino-4-fluorothiazole

  • Dissolve 2-amino-4-fluorothiazole (1.0 eq) in THF.

  • Add the base (e.g., Triethylamine, 1.2 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution, either as a solid or dissolved in a small amount of THF.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by chromatography if necessary.

Section 3: Overall Synthetic Strategy

Visualizing the entire process helps in planning and identifying potential bottlenecks.

Sources

Technical Support Center: Formylthiazole Stability & Solvent Compatibility Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide addresses the unique stability challenges associated with formylthiazoles (e.g., 2-formylthiazole, 4-formylthiazole, 5-formylthiazole). Due to the electron-withdrawing nature of the thiazole ring, the formyl group is highly electrophilic, making it exceptionally prone to nucleophilic attack by solvents and rapid autoxidation in air.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do I observe multiple peaks or a complete loss of the aldehyde proton (~9.8–10.0 ppm) in my NMR spectrum when using Methanol-d4 or D2O? Expert Insight (Causality): Formylthiazoles feature a highly electrophilic carbonyl carbon. This is driven by the strong electron-withdrawing inductive effect (-I) of the adjacent nitrogen and sulfur atoms in the heteroaromatic ring. In protic solvents, the aldehyde rapidly undergoes reversible nucleophilic addition ()[1]. In CD3OD, it forms a hemiacetal and subsequently an acetal. In D2O or wet solvents, it undergoes covalent hydration to form a gem-diol[1]. These tetrahedral intermediates lack the characteristic downfield aldehyde proton, replacing it with a broad peak around 6.0 ppm. Actionable Solution: Always acquire NMR spectra of formylthiazoles in strictly non-nucleophilic, anhydrous aprotic solvents such as CDCl3, CD2Cl2, or dry DMSO-d6.

Q2: My 2-formylthiazole stock solution turned from a clear yellow liquid to a cloudy mixture with a precipitate after sitting on the bench. What happened? Expert Insight (Causality): Formylthiazoles are highly air-sensitive ()[2]. Exposure to atmospheric oxygen initiates autoxidation, converting the volatile liquid aldehyde into the corresponding thiazole-carboxylic acid (e.g., thiazole-2-carboxylic acid)[3]. This oxidized degradant is a solid with significantly lower solubility in organic solvents, leading to precipitation. Actionable Solution: Store the compound at 2–8 °C (or -20 °C for long-term preservation) in tightly sealed containers under an inert atmosphere (Argon or Nitrogen)[2]. For complex syntheses, consider using stable precursors like 2-(trimethylsilyl)thiazole (2-TST), which can be converted to the formyl derivative in situ ()[4],[5].

Q3: I am trying to perform a coupling reaction, but my formylthiazole seems to degrade or form complex mixtures in basic amine solvents. Why? Expert Insight (Causality): Primary and secondary amines act as strong nucleophiles that readily condense with the reactive formyl group to form imines (Schiff bases) or aminals ()[6],[7]. If the solvent itself contains amine impurities, the formylthiazole will be consumed before the intended reaction can occur. Actionable Solution: Use non-nucleophilic bases (like DIPEA) and strictly aprotic solvents (DCM, THF) for coupling reactions involving these compounds.

Section 2: Solvent Compatibility Matrix

The following table summarizes the quantitative equilibrium states and compatibility of formylthiazoles in various common laboratory solvents.

Solvent CategoryRepresentative SolventsCompatibility StatusEquilibrium / Kinetic BehaviorMechanistic Interaction
Aprotic, Non-Nucleophilic DCM, Chloroform, TolueneRecommended ~100% Free AldehydeInert. Preserves the active aldehyde form.
Aprotic, Polar (Dry) THF, DMF, DMSORecommended ~100% Free AldehydeInert, provided they are strictly anhydrous (<50 ppm H2O).
Protic, Alcohols Methanol, EthanolProblematic >80% Hemiacetal/AcetalRapid, reversible nucleophilic addition to the carbonyl.
Aqueous / Wet Solvents Water, Wet DMSO/THFProblematic >50% Gem-DiolReversible covalent hydration driven by electron-withdrawal.
Amines Primary/Secondary AminesHazardous Rapidly consumed (<1 hr)Irreversible (or highly favored) imine/aminal condensation.

Section 3: Mechanistic Degradation Pathways

G FT Formylthiazole (Active Aldehyde) Acid Thiazole Carboxylic Acid (Irreversible Oxidation) FT->Acid O2 (Air) Autoxidation Acetal Hemiacetal / Acetal (Reversible Addition) FT->Acetal ROH (Alcohols) Nucleophilic Attack Hydrate Gem-Diol (Hydrate) (Reversible Hydration) FT->Hydrate H2O (Moisture) Covalent Hydration Imine Imine / Schiff Base (Condensation) FT->Imine R-NH2 (Amines) Condensation

Major solvent-induced and environmental degradation pathways of formylthiazole compounds.

Section 4: Experimental Workflows & Protocols

Protocol 1: Recovery of Formylthiazole from Acetal/Hemiacetal Mixtures

Purpose: To unmask the active aldehyde if the compound was accidentally stored or processed in alcoholic solvents.

  • Solvent Removal: Concentrate the alcoholic solution under reduced pressure to remove the bulk solvent.

  • Biphasic Hydrolysis: Dissolve the crude residue in a biphasic mixture of Dichloromethane (DCM) and 0.1 M aqueous HCl (1:1 v/v).

  • Equilibrium Shift: Stir vigorously at room temperature for 1–2 hours. The mild acidic conditions drive the equilibrium away from the acetal back to the free aldehyde.

  • Self-Validation System: Spot the organic layer on a silica TLC plate alongside a reference standard. Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The free aldehyde will immediately form a bright orange/red spot, confirming successful unmasking.

  • Workup: Separate the organic layer, wash with saturated aqueous NaHCO3 to neutralize trace acid, dry over anhydrous Na2SO4, and concentrate under vacuum.

Protocol 2: Safe Handling and Inert Storage Workflow

Purpose: To prevent autoxidation and moisture-induced degradation during routine laboratory use[2],[8].

  • Environment: Transfer the formylthiazole vial into a glovebox or use a Schlenk line to ensure a moisture-free environment.

  • Dispensing: If dispensing a liquid (e.g., 2-formylthiazole), use a thoroughly oven-dried, argon-purged syringe.

  • Purging: After use, flush the headspace of the primary container with a gentle stream of dry Argon for 30 seconds.

  • Sealing: Seal the cap tightly with Parafilm or PTFE tape.

  • Self-Validation System: Weigh the sealed vial before returning it to the 4 °C refrigerator. A stable mass over time confirms the seal integrity and the absence of moisture ingress or solvent evaporation.

Section 5: References

  • Thiazole-Mediated Synthetic Methodology Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Additions of water, hydroxide ions, alcohols and alkoxide ions to carbonyl and azomethine bonds Source: ARKIVOC / Semantic Scholar URL:[Link]

  • Supporting Information: N,O-acetal formation from 2-formylthiazole Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Identification and removal of impurities from crude tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Identification and Removal of Impurities from Crude tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This knowledge base article provides root-cause analyses, diagnostic criteria, and validated standard operating procedures (SOPs) for isolating highly pure tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate.

Part 1: Root Cause Analysis (RCA) of Impurity Generation

The synthesis of tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is typically achieved via Nucleophilic Aromatic Substitution (SNAr) of its 4-chloro precursor using a fluoride source like Cesium Fluoride (CsF) in DMSO or anhydrous Tetramethylammonium Fluoride (TMAF) [1, 2].

The Causality of SNAr Challenges: Five-membered azoles possess high π -electron density, making the 4-position poorly electrophilic. Consequently, the SNAr fluorination requires forcing conditions (e.g., 130–145 °C) [2]. These extreme conditions directly cause the two most prevalent impurities:

  • Impurity A (Unreacted Starting Material): Incomplete conversion due to the high activation energy barrier of the SNAr S-C-Cl bond.

  • Impurity B (Des-Boc Degradant): The tert-butoxycarbonyl (Boc) protecting group is thermally labile. Prolonged exposure to >130 °C, or the presence of trace hydroxide (formed from ambient moisture reacting with F⁻), induces thermal or hydrolytic cleavage, yielding 2-amino-4-fluoro-5-formylthiazole [1].

RCA SM Starting Material tert-Butyl (4-chloro-5-formylthiazol-2-yl)carbamate Reaction SNAr Fluorination (CsF/DMSO, 133°C) SM->Reaction Target Target Product tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate Reaction->Target Desired SNAr ImpA Impurity A Unreacted 4-Chloro Precursor Reaction->ImpA Incomplete Conversion ImpB Impurity B Des-Boc Degradant Reaction->ImpB Thermal/Hydrolytic Cleavage

Fig 1: Reaction pathway and causality of primary impurity generation during SNAr fluorination.

Part 2: Diagnostic FAQs (Identification)

Q: How can I definitively differentiate the 4-fluoro product from the unreacted 4-chloro starting material? A: Because the structural difference is limited to a single halogen exchange, their retention times on reverse-phase HPLC are nearly identical. You must rely on mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • LC-MS Causality: The 4-chloro impurity will exhibit a distinct 3:1 isotopic cluster at m/z 263.0 and 265.0 [M+H]⁺ due to ³⁵Cl and ³⁷Cl isotopes. The 4-fluoro product will show a single monoisotopic peak at m/z 247.0 [M+H]⁺ [1].

  • NMR Causality: ¹⁹F NMR is the most definitive diagnostic tool. The product will display a sharp singlet in the fluorinated heteroaromatic region (typically -115 to -125 ppm).

Quantitative Analytical Reference Data
CompoundMW ( g/mol )LC-MS m/z[M+H]⁺¹⁹F NMR (ppm)Key ¹H NMR (ppm, CDCl₃)
Target Product (4-Fluoro)246.26247.0 (Monoisotopic)~ -115.0 to -125.09.8 (s, 1H, CHO), 1.55 (s, 9H, Boc)
Impurity A (4-Chloro)262.71263.0 / 265.0 (3:1 ratio)N/A9.9 (s, 1H, CHO), 1.55 (s, 9H, Boc)
Impurity B (Des-Boc)146.14147.0 (Monoisotopic)~ -115.0 to -125.09.7 (s, 1H, CHO), 8.2 (br s, 2H, NH₂)

Part 3: Troubleshooting FAQs (Impurity Minimization)

Q: My crude mixture contains >30% of the des-Boc impurity (Impurity B). How do I prevent this during the reaction? A: The SNAr reaction is highly sensitive to trace water. Fluoride ions (F⁻) are highly basic in anhydrous aprotic solvents (like DMSO). If water is present, F⁻ generates hydroxide (OH⁻), which rapidly attacks the carbamate carbonyl, leading to Boc-deprotection [2].

  • Actionable Fix: Rigorously dry your fluoride source. If using TMAF·4H₂O, azeotropically distill it with isopropanol and DMF until the water content is <0.2 wt% (verified by Karl Fischer titration) before introducing the thiazole substrate [2].

Q: Why does standard gradient column chromatography fail to separate the 4-chloro impurity from the 4-fluoro product? A: Gradient elution increases solvent polarity too rapidly for compounds with nearly identical dipole moments. The polarizability difference between the C-F and C-Cl bonds is subtle. You must use an isocratic elution system to maximize the theoretical plates of your silica column, allowing the slightly more polar 4-chloro compound to be retained longer [1].

Part 4: Standard Operating Procedure (Purification)

To isolate the target molecule, execute the following self-validating purification workflow.

SOP Crude Crude Mixture Quench NaHCO3 Quench (pH 7-8) Crude->Quench Neutralize Extract EtOAc Extraction & Brine Wash Quench->Extract Isolate Organics Silica Silica Chromatography (5% EtOAc/DCM) Extract->Silica Load Residue Pure Pure Product (>98% Purity) Silica->Pure Pool Fractions

Fig 2: Self-validating purification workflow for isolating the fluorinated carbamate target.

Step-by-Step Methodology: Isocratic Silica Gel Chromatography

This protocol is designed to remove both the unreacted starting material and the des-Boc degradant.

  • Reaction Quench & Neutralization:

    • Cool the reaction mixture (DMSO or sulfolane) to 0 °C using an ice-water bath.

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃).

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read between pH 7.5–8.5. If it is acidic, the Boc group will continue to degrade during workup. Add more NaHCO₃ until the target pH is reached.

  • Liquid-Liquid Extraction:

    • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × volumes).

    • Wash the combined organic layers with brine (5 × volumes) to pull residual DMSO/sulfolane and inorganic salts (CsF/CsCl) into the aqueous phase.

    • Self-Validation Check: Spot the final aqueous wash on a TLC plate and visualize under UV (254 nm). A lack of UV-active spots confirms no product is being lost to the aqueous layer.

  • Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35 °C (do not exceed 40 °C to prevent thermal degradation of the product).

  • Isocratic Chromatography Setup:

    • Dry-load the crude residue onto a silica gel column (ratio of 1:30 crude-to-silica by weight).

    • Prepare an isocratic eluent of 5% Ethyl Acetate in Dichloromethane (DCM) [1]. Causality: DCM provides the necessary baseline solubility, while the low 5% EtOAc concentration ensures a slow, high-resolution separation of the halogenated analogs.

  • Fraction Collection & Pooling:

    • Elute the column. The target tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate will elute first, followed closely by the 4-chloro impurity. The highly polar des-Boc impurity (Impurity B) will remain retained on the baseline under these conditions.

    • Self-Validation Check: Analyze fractions via LC-MS before pooling. Only pool fractions demonstrating a pure m/z 247.0 signal without the m/z 263.0/265.0 isotopic signature.

References

  • Title: US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds Source: Google Patents URL
  • Title: Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Preventing decomposition of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate during workup

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and workup of this multifunctional heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Understanding the Molecule: A Stability Overview

The stability of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is dictated by its three key functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group, the reactive formyl (aldehyde) group, and the aromatic thiazole core. A successful workup hinges on navigating the distinct reactivity of each component.

Functional GroupAcidic Conditions (pH < 4)Neutral Conditions (pH ~7)Basic Conditions (pH > 9)Key Considerations
Boc-carbamate Highly Labile [1][2][3]Stable [1]Generally Stable [4]Prone to cleavage by strong acids (e.g., TFA, HCl), leading to the free amine.[2][3]
Formyl (Aldehyde) StableStableReactive Susceptible to aldol-type condensation, Cannizzaro reaction, or oxidation under harsh basic conditions.
Thiazole Ring Generally StableStable Generally StableThe ring itself is robust, but its substituents' reactivity is influenced by pH.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of your compound.

Q1: My yield is significantly lower than expected after performing an acidic wash (e.g., with 1M HCl). What is the likely cause?

A1: Acid-Catalyzed Deprotection of the Boc Group.

The most probable cause of yield loss during an acidic wash is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acid and is designed to be removed under these conditions.[1][2]

Causality: The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton.[2][6] The final products are the unprotected 2-amino-4-fluoro-5-formylthiazole, carbon dioxide, and isobutylene. The resulting free amine has significantly different polarity and solubility compared to the starting material, often leading to its loss in the aqueous phase or complex purification profiles.

Recommendation: Avoid acidic washes entirely. If neutralization of an acidic reaction mixture is required, it is far safer to do so by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is neutral.

cluster_0 Acid-Catalyzed Boc Cleavage Start Boc-Protected Thiazole (Your Product) Protonation Protonation (e.g., HCl wash) Start->Protonation + H+ Cleavage Loss of t-butyl cation Protonation->Cleavage Spontaneous Final Deprotected Amine + CO2 + Isobutylene (Product Loss) Cleavage->Final

Caption: Primary decomposition pathway under acidic conditions.

Q2: After a basic wash with NaOH or K₂CO₃, my TLC shows a new, more polar spot and some baseline streaking. What's happening?

A2: Aldehyde-Related Side Reactions.

While the Boc group and thiazole ring are generally stable to base, the formyl (aldehyde) group is not. Strong bases can catalyze several side reactions:

  • Aldol-Type Condensation: Although the aldehyde is attached to a heteroaromatic ring, strong bases can promote self-condensation reactions, leading to oligomeric, highly polar byproducts that often streak on TLC plates.

  • Cannizzaro Reaction: In the absence of an α-proton, aldehydes can undergo disproportionation in the presence of a strong base to yield a primary alcohol and a carboxylic acid. This is a potential but likely slower degradation pathway.

  • Hydrolysis of Fluoro Group: While less likely under standard workup conditions, prolonged exposure to a strong base at elevated temperatures could potentially lead to nucleophilic aromatic substitution of the fluorine atom.

Recommendation: Use only mild, non-nucleophilic bases for neutralization or extraction.

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: Ideal for neutralizing residual acid. It is basic enough to quench acids but not strong enough to initiate significant aldehyde side reactions.

  • Brine Wash: A wash with saturated aqueous NaCl solution can help break up emulsions and remove water from the organic layer without altering the pH.

Q3: My compound appears pure by crude ¹H NMR but decomposes during silica gel column chromatography. Why?

A3: Instability on Acidic Silica Gel.

Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst. This acidity is sufficient to slowly cleave the Boc group as your compound passes through the column. You may observe broad peaks or the appearance of a more polar, UV-active spot (the free amine) in later fractions.

Troubleshooting Protocol for Purification:

  • Deactivate the Silica: Neutralize the silica gel before preparing your column.

    • Protocol: Prepare a slurry of your silica gel in the desired eluent system. Add 1-2% triethylamine (Et₃N) by volume relative to the solvent. Stir the slurry for 15-20 minutes, then pack the column as usual. Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.5-1%). This will ensure the compound is not exposed to an acidic environment.

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica like C18 for reverse-phase chromatography.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Use flash chromatography techniques rather than gravity chromatography. Pre-adsorbing the crude material onto a small amount of deactivated silica can also lead to a faster, more efficient separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the aqueous workup of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate?

A1: The optimal pH range is between 7.0 and 8.5 . This neutral to slightly basic window ensures the stability of the acid-labile Boc group while minimizing the risk of base-catalyzed side reactions of the aldehyde.

Q2: Are there any specific reagents or solvents to avoid during workup?

A2: Yes. To ensure the integrity of your product, avoid the following:

  • Strong Acids: HCl, H₂SO₄, TFA, etc.

  • Strong Bases: NaOH, KOH, K₂CO₃, NaH, etc.

  • Primary/Secondary Amines: These can potentially form imines with the aldehyde.

  • Strong Oxidizing/Reducing Agents: The aldehyde is sensitive to both.

  • Protic Solvents at High Temperatures: Avoid prolonged heating in solvents like methanol or ethanol during workup, as this can potentially lead to acetal formation with the aldehyde.

Q3: Can you provide a reliable, step-by-step protocol for a standard aqueous workup?

A3: Absolutely. This protocol is designed to gently remove impurities while preserving the target compound.

Optimized Workup Protocol:

  • Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF or DMF, it is often best to first remove the solvent under reduced pressure. If this is not practical, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutral Wash: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently. Vent the funnel frequently to release any CO₂ that may form. Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any emulsions. Separate the layers.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure at a low temperature (<40°C) to obtain the crude product.

cluster_1 Recommended Workup Workflow A 1. Reaction Mixture (in EtOAc or DCM) B 2. Wash with sat. NaHCO₃ (pH ~8) A->B C 3. Wash with Brine (Removes H₂O) B->C G Aqueous Waste B->G Removes acidic impurities D 4. Dry with Na₂SO₄ or MgSO₄ C->D C->G Removes water-soluble impurities E 5. Filter & Concentrate (<40°C) D->E F Crude Product E->F

Caption: Optimized workflow for a stable and high-yield workup.

Q4: I need to remove an aldehyde impurity from my product. Can I use a sodium bisulfite wash?

A4: While a sodium bisulfite (NaHSO₃) wash is a classic method for removing aldehydes by forming a water-soluble adduct, it is not recommended for this compound.[7][8] Aqueous solutions of sodium bisulfite are acidic, which would risk cleaving your Boc protecting group. The risk of product loss outweighs the potential benefit of impurity removal. It is better to rely on careful chromatography on deactivated silica to separate aldehyde impurities.

References
  • BenchChem. (2025). Stability of Boc-D-Asp-OFm Under Acidic and Basic Conditions: An In-depth Technical Guide. BenchChem Technical Support.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • Wikipedia. Thiazole.
  • ACS Publications. One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols. The Journal of Organic Chemistry.
  • Google Patents.
  • ResearchGate.
  • StackExchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.

Sources

Technical Support Center: Troubleshooting Side-Product Formation in Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This in-depth technical guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the construction of substituted thiazole scaffolds. Here, we dissect the mechanistic causality behind common side reactions—such as regioisomerization, epimerization, and dehalogenation—and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality of Side Reactions

The classical Hantzsch thiazole synthesis, which involves the condensation of an α -haloketone with a thioamide, is a highly versatile reaction. However, the pathway is highly sensitive to the electronic nature of the substituents and the pH of the reaction environment. Understanding the precise point of pathway divergence is critical for optimizing yields.

Pathway A α-Haloketone + Thioamide B S-Alkylation Intermediate A->B SN2 Attack E Dehalogenated Ketone A->E Reductive Environment G Oxazole Byproduct A->G Amide Contamination C Thiazoline Intermediate B->C Cyclization F 2-Imino Regioisomer B->F Acidic Conditions D 4-Substituted Thiazole C->D Dehydration

Reaction pathway of Hantzsch synthesis and common side-product formations.

  • Regioisomerization: When utilizing N-monosubstituted thioureas, the intermediate can cyclize to form either the desired 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. The latter is kinetically trapped under acidic conditions [1].

  • Epimerization: In the synthesis of chiral thiazoles (e.g., from amino acid derivatives), the dehydration of the thiazoline ring can stabilize a cationic transition state. This promotes acid-catalyzed epimerization of adjacent stereogenic centers via imine-enamine tautomerization [2].

  • Dehalogenation: Excess thioamide or prolonged thermal stress can act as a reducing agent, leading to the premature dehalogenation of the α -haloketone, which subsequently dimerizes and severely depresses the yield [1].

Troubleshooting & FAQs

Troubleshooting Start Issue: Multiple TLC Spots Check Analyze Byproducts (NMR/MS) Start->Check Iso Isomeric Thiazole Detected Check->Iso Dehal Dehalogenation Detected Check->Dehal Ox Oxazole Detected Check->Ox FixIso Add NaHCO3 (Neutralize pH) Iso->FixIso FixDehal Optimize Stoichiometry Dehal->FixDehal FixOx Purify Thioamide Reagent Ox->FixOx

Logical workflow for troubleshooting side reactions in thiazole synthesis.

Q1: My synthesis with an N-substituted thiourea is yielding a mixture of regioisomers. How can I drive the reaction toward the 2-aminothiazole? A1: The formation of the 3-substituted 2-imino-2,3-dihydrothiazole is kinetically favored under the acidic conditions generated during the reaction [1]. During the initial S-alkylation step, hydrohalic acid (e.g., HBr) is released, lowering the pH. To resolve this, introduce a mild base such as sodium bicarbonate ( NaHCO3​ ) to the reaction mixture. Buffering the system maintains a neutral pH, which thermodynamically favors the cyclization pathway leading to the fully aromatic 2-aminothiazole.

Q2: I am observing significant epimerization of the stereocenter adjacent to the newly formed thiazole ring. How do I prevent this? A2: Epimerization during thiazole formation is driven by the stabilization of a cationic transition state intermediate during the dehydration of the thiazoline ring [2]. If your substrate contains electron-donating groups that stabilize this cation, tautomerization is accelerated. To mitigate this, avoid strongly acidic conditions that promote cation formation. If the Hantzsch route continues to fail, consider alternative cyclization reagents (such as Lawesson's reagent on α -acylaminoketones) which operate under different mechanistic pathways to preserve stereochemical integrity.

Q3: My α -haloketone is degrading, and TLC shows multiple non-polar spots. What is the cause? A3: α -Haloketones are highly reactive and can undergo self-condensation or dehalogenation, particularly when exposed to excess nucleophile or base at elevated temperatures [1]. Ensure your α -haloketone is freshly purified. Furthermore, alter the order of addition: slowly add the α -haloketone to the thioamide solution. This maintains a low steady-state concentration of the haloketone, minimizing intermolecular self-condensation.

Q4: Traditional Hantzsch conditions are failing for my highly sterically hindered 2,5-disubstituted thiazole. What is the alternative? A4: When steric hindrance prevents efficient de novo cyclization, a "scaffold functionalization" approach is superior. You can utilize a pre-formed halogenated thiazole core, such as ethyl 2-bromo-5-chloro-4-thiazolecarboxylate, and perform regiocontrolled palladium-catalyzed cross-coupling reactions [3]. The more electron-deficient C-2 position undergoes preferential oxidative addition, allowing sequential installation of substituents via Suzuki or Stille couplings without the side reactions inherent to ring assembly [3].

Self-Validating Experimental Protocols

Protocol A: Regioselective Hantzsch Synthesis of 2-Aminothiazoles (Neutral Conditions)

Objective: Suppress 2-imino-2,3-dihydrothiazole formation by controlling pH [1]. Causality: The addition of NaHCO3​ neutralizes the HBr byproduct, preventing the acid-catalyzed kinetic trapping of the imino tautomer.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the N-substituted thiourea (1.1 equiv) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Buffering: Add solid NaHCO3​ (1.5 equiv) to the solution to create a heterogeneous buffered suspension.

  • Controlled Addition: Dissolve the freshly purified α -bromoketone (1.0 equiv) in a minimal amount of ethanol. Add this solution dropwise to the thiourea suspension over 15 minutes at room temperature to prevent localized concentration spikes.

  • Cyclization: Heat the mixture to a gentle reflux (78 °C) for 2-4 hours. Monitor via TLC until the α -bromoketone is fully consumed.

  • Workup: Cool to room temperature. Filter the unreacted NaHCO3​ and precipitated NaBr. Concentrate the filtrate under reduced pressure, and recrystallize the crude product from cold ethanol.

  • Self-Validation Check: During the controlled addition (Step 3), the absence of a deep red/brown discoloration indicates that the α -bromoketone is not undergoing base-catalyzed decomposition. Post-workup, a sharp melting point of the recrystallized product confirms the absence of the 2-imino regioisomer, which typically depresses the melting point and broadens the range.

Protocol B: Microwave-Assisted Synthesis of Complex Thiazoles

Objective: Minimize thermal degradation and dehalogenation side reactions [4]. Causality: Microwave irradiation provides rapid, uniform heating, drastically reducing the reaction time from hours to minutes. This rapid kinetic push overcomes the activation energy for cyclization before slower decomposition pathways can occur.

Step-by-Step Methodology:

  • Preparation: Combine the α -haloketone (1.0 equiv) and thiourea derivative (1.2 equiv) in a microwave-safe vial.

  • Solvent: Add methanol (sufficient to achieve a 0.5 M concentration). Avoid highly non-polar solvents, as they do not couple efficiently with microwave energy.

  • Irradiation: Seal the vial and irradiate at 100 °C for 15–30 minutes [4].

  • Isolation: Cool the vial rapidly using compressed air. Pour the contents into a 5% aqueous Na2​CO3​ solution. The sudden shift in polarity and pH will precipitate the desired thiazole.

  • Purification: Collect the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

  • Self-Validation Check: TLC analysis of the crude mixture prior to precipitation should show complete consumption of the α -haloketone. The formation of a clean, immediate precipitate upon addition to Na2​CO3​ confirms successful cyclization, as unreacted intermediates typically remain soluble or form oils in basic aqueous media.

Quantitative Data Summaries

The following table summarizes the expected outcomes and side-product risks associated with different synthetic methodologies, allowing for data-driven experimental design.

MethodologyTarget Thiazole ClassTypical Reaction TimeYield (%)Major Side Product RiskMitigation Strategy
Conventional Hantzsch 4-Substituted2 - 8 hours50 - 75%Dehalogenation, DimerizationSlow addition of haloketone; strict temperature control [1].
Buffered Hantzsch 2-(N-substituted amino)2 - 4 hours70 - 85%2-Imino regioisomersAddition of NaHCO3​ to maintain neutral pH [1].
Microwave-Assisted Bulky/Complex Thiazoles15 - 30 mins80 - 95%Thermal decompositionRapid heating profile minimizes residence time [4].
Pd-Catalyzed Coupling 2,4,5-Trisubstituted16 - 24 hours56 - 87%Protodeboronation (Suzuki)Use of pre-formed halogenated thiazole scaffolds [3].

References

  • BenchChem.Technical Support Center: Synthesis of 4-Substituted Thiazoles.
  • Organic Letters (ACS Publications).Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis.
  • Organic Letters (ACS Publications).Regiocontrolled Synthesis of Substituted Thiazoles.
  • National Institutes of Health (PMC).Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.

Advanced Purification Solutions: Scaling Up Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluorinated Heterocycle Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges—such as altered dipole moments, unique fluorophilic interactions, and phase-solubility limits—encountered when scaling purification from the bench (milligram) to the pilot plant (kilogram).

Below, you will find our most critical troubleshooting guides, structured to explain the chemical causality behind each issue and provide self-validating protocols for immediate implementation.

Section 1: Preparative HPLC Troubleshooting (Resolution & Loading)

Q: When scaling up from analytical to preparative HPLC, my fluorinated positional isomers co-elute despite baseline resolution on a C18 column. Why is this happening and how do I fix it?

Causality: Fluorine substitution dramatically alters the local dipole moment of a heterocycle but often does not change the global lipophilicity enough for standard C18 stationary phases to differentiate isomers at high mass loading. When you scale up, the closely eluting peaks coalesce due to column overload. Fluorinated phenyl phases, such as Pentafluorophenyl (PFP), provide orthogonal retention mechanisms. They exploit π−π stacking, dipole-dipole interactions, and specific fluorophilic interactions that are highly selective for aromatic halogenated compounds[1].

Self-Validating Protocol: PFP Preparative Scale-Up

  • Analytical Method Transfer: Re-screen your crude mixture on an analytical PFP column (e.g., 4.6 x 150 mm, 5 µm) using a Methanol/Water gradient. Methanol is preferred over Acetonitrile as it enhances the π−π interactions on PFP phases.

  • Determine Loading Capacity: Perform a loading study on the analytical column by incrementally increasing the injection mass until the resolution drops to Rs​=1.5 .

  • Calculate Scale-Up Parameters: Use geometric scale-up formulas to transfer the method to the preparative column (e.g., 19 x 150 mm)[2].

    • Flow Rate Scale-Up: Flowprep​=Flowanal​×(Danal​Dprep​​)2

    • Injection Volume Scale-Up: Volprep​=Volanal​×(Danal​Dprep​​)2×(Lanal​Lprep​​)

  • Execute & Validate: Run the preparative method. The orthogonal selectivity of the PFP phase will maintain baseline resolution even at maximum capacity, validating the phase switch.

Section 2: Supercritical Fluid Chromatography (SFC) for Chiral Fluorinated Compounds

Q: We are transitioning our chiral fluorinated heterocycle purification to SFC for multi-gram scale. What stationary phase should we use, and why are we losing recovery?

Causality: Supercritical CO2​ is inherently fluorophilic, making SFC an exceptional choice for fluorinated compounds. However, standard chiral stationary phases (CSPs) may lack the specific recognition sites needed for heavily fluorinated stereocenters. Fluorinated chiral polysaccharide phases (e.g., cellulose derivatized with 4-fluoro-3-methyl phenylcarbamate) provide enhanced chiral recognition for these molecules[3]. Regarding recovery loss: When the supercritical CO2​ depressurizes at the Back Pressure Regulator (BPR), it rapidly expands into a gas. Fluorinated heterocycles, which often exhibit high volatility and low surface tension, easily aerosolize and bypass the fraction collector.

Self-Validating Protocol: SFC Optimization for Fluorinated Enantiomers

  • Column Selection: Equip the SFC with a fluorinated polysaccharide CSP to maximize enantiomeric excess (ee) and reduce solvent consumption[3].

  • Modifier Tuning: Use 5-15% Methanol as a co-solvent. Avoid highly non-polar modifiers that might disrupt the fluorophilic interactions between the solute and the CSP.

  • Fraction Collection Optimization (The Fix for Recovery):

    • Introduce a "make-up solvent" (e.g., Methanol or Isopropanol) post-column, right before the BPR, at a rate of 1-2 mL/min.

    • Lower the BPR temperature slightly to reduce the kinetic energy of the expanding gas.

    • Use a cyclonic fraction collector to efficiently knock down the aerosolized fluorinated product into the collection vessel.

Section 3: Fluorous Solid-Phase Extraction (F-SPE) at Scale

Q: We are using "light fluorous" tags for library synthesis, but our F-SPE cartridges are clogging and yielding impure fractions at the 50g scale. How do we resolve this?

Causality: Standard F-SPE relies on loading the sample onto fluorous silica ( −SiMe2​(CH2​)2​C8​F17​ ) in a fluorophobic solvent system (e.g., DMF/Water)[4]. At the 50g scale, the high concentration of the "light fluorous" tagged heterocycle exceeds its solubility limit in the fluorophobic loading solvent, causing it to crash out and physically clog the frit[5].

Self-Validating Protocol: Solid-Loading F-SPE Workflow

  • Pre-absorption (Solid Loading): Dissolve the 50g crude mixture in a volatile, highly solubilizing organic solvent (e.g., THF or Acetone). Add a small amount of standard bare silica or fluorous silica to the flask.

  • Evaporation: Rotary evaporate the mixture to dryness, creating a free-flowing powder where the compound is evenly coated on the silica.

  • Dry Loading: Pack this dry powder directly onto the top of the pre-conditioned preparative F-SPE column.

  • Fluorophobic Wash: Wash the column with 80:20 MeOH/Water. The untagged impurities will elute, while the fluorous-tagged heterocycles remain strongly retained by the fluorous stationary phase[5].

  • Fluorophilic Elution: Switch to 100% Methanol or THF to elute the pure fluorous-tagged product[4].

Data Presentation

Table 1: Scale-Up Parameters and Stationary Phase Comparison for Fluorinated Heterocycles

Stationary PhasePrimary Interaction MechanismBest Use CaseScale-Up Loading Capacity
Standard C18 Hydrophobic (Van der Waals)Des-fluoro vs. Fluoro separationModerate (Prone to isomer co-elution)
Pentafluorophenyl (PFP) π−π , Dipole-Dipole, FluorophilicPositional isomers, halogenated aromaticsHigh (Maintains resolution at scale)
Fluorous Silica (F-SPE) Fluorous-Fluorous affinitySeparation of fluorous-tagged compoundsVery High (Requires optimized loading)
Fluorinated Chiral Polysaccharide Steric fit, Hydrogen bonding, FluorophilicChiral resolution of fluorinated enantiomersModerate to High (SFC preferred)
Mandatory Visualization

DecisionTree Start Fluorinated Heterocycle Purification Scale-Up IsChiral Is the compound chiral? Start->IsChiral SFC Chiral SFC with Fluorinated Polysaccharide CSP IsChiral->SFC Yes IsTagged Is it fluorous-tagged? IsChiral->IsTagged No FSPE Fluorous Solid-Phase Extraction (F-SPE) IsTagged->FSPE Yes PrepLC Preparative HPLC (PFP or Fluoro-Alkyl Phase) IsTagged->PrepLC No

Decision tree for selecting the optimal scale-up purification modality.

FSPE_Workflow Load 1. Dry Load Sample (Avoids Clogging) Wash 2. Fluorophobic Wash (Elute Impurities) Load->Wash Elute 3. Fluorophilic Elute (Target Release) Wash->Elute Recover 4. Recover Fluorous Compound Elute->Recover

Step-by-step workflow for Fluorous Solid-Phase Extraction (F-SPE).

Sources

Validation & Comparative

Comparative Biological Activity of Fluoro- vs. Bromo-Substituted Thiazole Carbamates: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Thiazole carbamates represent a highly versatile pharmacophore in medicinal chemistry, frequently leveraged for their broad-spectrum biological activities ranging from antimicrobial efficacy to targeted enzyme inhibition. The strategic introduction of halogens—specifically fluorine (-F) and bromine (-Br)—onto the thiazole core or its appended aryl rings fundamentally alters the physicochemical properties of the scaffold.

This guide provides an in-depth comparison of fluoro- versus bromo-substituted thiazole carbamates, analyzing how these specific halogenation strategies dictate biological efficacy, target selectivity, and the underlying mechanism of action.

The Chemical Divergence: Fluorine vs. Bromine
  • Fluoro-Substitution (-F): Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). Substituting a hydrogen for a fluorine atom minimally impacts the overall steric bulk but profoundly alters the electronic distribution of the molecule. In thiazole carbamates, fluoro-substitution often enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites. Furthermore, the highly polarized C-F bond can participate in powerful multipolar interactions with enzyme active sites, significantly boosting inhibitory potency against specific targets[1].

  • Bromo-Substitution (-Br): Bromine is significantly larger (van der Waals radius 1.85 Å) and highly polarizable. The primary mechanistic advantage of bromo-substitution is the formation of a "sigma-hole"—a region of positive electrostatic potential on the outermost surface of the halogen atom. This enables strong, highly directional non-covalent interactions (halogen bonding) with Lewis bases (e.g., protein backbone carbonyls) in biological targets. Additionally, the high lipophilicity of the bromo group enhances cellular membrane penetration, which is a critical driver for the superior antifungal and antibacterial activities observed in bromo-substituted heterocyclic derivatives[2].

Comparative Biological Activity Profiles

The divergent physicochemical properties of -F and -Br translate directly into distinct biological profiles. Structure-Activity Relationship (SAR) studies consistently demonstrate that fluoro-substituted thiazole derivatives excel in targeted enzyme inhibition due to the precise electronic tuning of the active site interactions[1]. Conversely, bromo-substituted analogs frequently exhibit superior minimum inhibitory concentrations (MICs) against resistant fungal and bacterial strains, driven by enhanced lipophilicity and membrane disruption capabilities[3].

Table 1: Comparative In Vitro Efficacy of Halogenated Thiazole Carbamates

Substitution TypePrimary Target / PathogenAssay MetricAverage Potency RangeMechanistic Driver
Fluoro (-F) α-Amylase (Enzyme)IC₅₀1.80 – 3.20 µMEnhanced electron-withdrawing effect; strong dipole-dipole interactions in the active pocket.
Fluoro (-F) Trypanosoma cruziIC₅₀2.00 – 4.50 µMImproved metabolic stability and specific target binding.
Bromo (-Br) Candida albicansMIC3.9 – 15.6 µg/mLHigh lipophilicity promoting cell wall penetration; halogen bonding.
Bromo (-Br) Staphylococcus aureusMIC< 4.0 – 8.0 µg/mLMembrane disruption and hydrophobic pocket binding.

(Data synthesized from comparative SAR studies on halogenated thiazole and benzimidazole derivatives[1][2][3][4])

Structural & Mechanistic Workflow

The following diagram illustrates the divergent structure-activity relationship (SAR) logic that dictates how halogen selection drives the ultimate biological application of the thiazole carbamate scaffold.

G Scaffold Thiazole Carbamate Scaffold Fluoro Fluoro-Substitution (-F) Scaffold->Fluoro Bromo Bromo-Substitution (-Br) Scaffold->Bromo F_Prop High Electronegativity Small Atomic Radius Fluoro->F_Prop Br_Prop High Polarizability Large Radius (Sigma Hole) Bromo->Br_Prop F_Mech Metabolic Stability & Dipole-Dipole Interactions F_Prop->F_Mech Br_Mech Enhanced Lipophilicity & Halogen Bonding Br_Prop->Br_Mech F_Bio Potent Enzyme Inhibition (e.g., α-amylase, AChE) F_Mech->F_Bio Br_Bio Strong Antimicrobial & Antifungal Activity Br_Mech->Br_Bio

Mechanistic divergence of biological activity based on fluoro- vs. bromo-substitution.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocols outline the synthesis and biological evaluation workflows. These methods incorporate built-in validation steps to confirm causality between the chemical structure and the observed biological activity.

Protocol 1: Synthesis of Halogenated Thiazole Carbamates

Rationale: A standardized acylation approach ensures that the only variable between test compounds is the halogen substituent, isolating its specific biological contribution.

  • Reagent Preparation: Dissolve 1.0 mmol of the selected 2-aminothiazole derivative in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.5 mmol of pyridine (acting as a deacidifying agent) to the solution and cool to 0°C using an ice bath.

    • Validation: The use of an ice bath prevents exothermic side reactions that could lead to unwanted urea byproducts.

  • Acylation: Dropwise, add 1.2 mmol of either a fluoro-substituted or bromo-substituted aryl chloroformate.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel column chromatography.

  • Structural Confirmation: Validate the final structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) prior to biological testing.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

Rationale: The broth microdilution method provides a quantitative assessment of the lipophilicity-driven antimicrobial efficacy of bromo-substituted analogs[3].

  • Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) on Mueller-Hinton agar and Sabouraud Dextrose agar, respectively. Adjust suspensions to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized thiazole carbamates in DMSO. Ensure the final DMSO concentration in the well is < 1% to prevent solvent toxicity. Concentration range: 0.5 to 128 µg/mL.

  • Assay Setup: In a 96-well microtiter plate, combine 100 µL of the diluted compound with 100 µL of the adjusted microbial inoculum.

  • Controls (Self-Validation):

    • Positive Control: Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate assay sensitivity.

    • Negative Control: Media + Inoculum + 1% DMSO (confirms solvent non-toxicity and organism viability).

    • Sterility Control: Media only.

  • Incubation & Reading: Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 3: α-Amylase Enzyme Inhibition Assay

Rationale: This assay quantifies the dipole-mediated binding affinity of fluoro-substituted analogs in the enzyme's active site[1].

  • Enzyme Preparation: Dissolve porcine pancreatic α-amylase in 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl).

  • Incubation: Mix 50 µL of the test compound (at various concentrations) with 50 µL of the enzyme solution. Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 50 µL of a 1% starch solution (in the same buffer) and incubate for an additional 10 minutes at 25°C.

  • Reaction Quenching: Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNSA) color reagent.

  • Color Development: Boil the micro-tubes in a water bath for 5 minutes, cool to room temperature, and dilute with 1 mL of distilled water.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.

    • Validation: Use Acarbose as the reference standard to benchmark the relative potency of the fluoro-substituted compounds.

Conclusion & Drug Design Implications

The comparative analysis of halogenated thiazole carbamates reveals that substitution choice must be strictly dictated by the therapeutic target. Fluoro-substitution is the optimal strategy when designing targeted enzyme inhibitors, as its high electronegativity and small steric footprint allow for precise modulation of electronic interactions within tight binding pockets. Conversely, when developing novel antimicrobial or antifungal agents, bromo-substitution is heavily favored; the resulting increase in lipophilicity and the capacity for halogen bonding significantly enhance the molecule's ability to penetrate rigid cell walls and disrupt pathogenic membranes.

References

  • MDPI - Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. 4

  • Frontiers in Chemistry - New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. 1

  • RSC Advances - Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. 2

  • National Institutes of Health (PMC) - An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). 3

Sources

Purity assessment of synthesized tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate against a reference standard

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide on the purity assessment of synthesized tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate against a certified reference standard.

Executive Summary

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate (CAS: 2241514-59-8) is a highly specialized, structurally complex intermediate frequently utilized in the synthesis of O-GlcNAcase (OGA) inhibitors for neurological disorders[1]. Assessing the purity of a newly synthesized batch against a certified reference standard requires more than routine chromatography. The molecule possesses three distinct reactive liabilities: an acid-labile tert-butyloxycarbonyl (Boc) protecting group, a highly electrophilic formyl (aldehyde) moiety, and a uniquely positioned fluorine atom.

As application scientists, we cannot rely on a single analytical technique. Instead, we must construct a self-validating analytical ecosystem combining chromatographic separation, absolute quantitation via nuclear magnetic resonance (qNMR), and orthogonal gravimetric/titrimetric checks. This guide details the comparative methodologies required to objectively evaluate synthesized batches against primary reference standards.

The Analytical Challenge & Mechanistic Causality

Before designing an experimental protocol, we must understand the causality behind the molecule's behavior in solution. Analytical artifacts are frequently misidentified as synthetic impurities if the chemistry of the analyte is ignored.

  • The Boc-Protected Amine: The Boc group is robust under basic and neutral conditions but rapidly cleaves under acidic conditions[]. Standard LC-MS mobile phases containing 0.1% Trifluoroacetic acid (TFA) or Formic acid will induce on-column degradation, artificially generating the des-Boc impurity (2-amino-4-fluoro-5-formylthiazole) and leading to a false-positive batch failure.

  • The Formyl Group: Aldehydes are prone to nucleophilic attack. If protic solvents like Methanol (MeOH) or Water are used for prolonged sample storage, the formyl group will undergo hydration or acetalization. This splits the chromatographic peaks and complicates NMR spectra.

  • The Fluorine Atom: The fluoro-substitution at position 4 of the thiazole ring provides a distinct advantage. It allows for 19 F Quantitative NMR (qNMR) , offering a clean, isolated signal free from the complex splitting patterns and solvent suppression issues common in 1 H NMR[3].

Degradation Intact Intact Thiazole (Boc-Protected) Acid Acidic Conditions (pH < 4) Intact->Acid Protic Protic Solvents (MeOH, H2O) Intact->Protic DesBoc Des-Boc Impurity (2-Amino-4-fluoro...) Acid->DesBoc Cleavage Acetal Acetal/Hydrate Formation Protic->Acetal Nucleophilic Attack

Common degradation pathways of the target compound dictating analytical solvent selection.

Experimental Workflow: A Self-Validating System

To ensure absolute trustworthiness, our workflow operates as a closed, self-validating loop. The Mass Balance Purity (derived from HPLC, Karl Fischer, and Residue on Ignition) must statistically align with the Absolute Purity determined by qNMR[4]. A divergence of >1.0% between these orthogonal vectors immediately flags the presence of UV-transparent organic impurities or inorganic salts missed by standard chromatography.

Workflow Start Synthesized Batch tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate Prep Sample Preparation (Anhydrous Acetonitrile / DMSO-d6) Start->Prep Ref Reference Standard (Certified >99.5%) Ref->Prep HPLC HPLC-UV/MS (Chromatographic Purity) Prep->HPLC qNMR 19F & 1H qNMR (Absolute Purity) Prep->qNMR KF Karl Fischer & ROI (Water & Inorganic Ash) Prep->KF Compare Data Integration & Comparative Analysis HPLC->Compare qNMR->Compare KF->Compare

Analytical workflow for comparative purity assessment of the synthesized thiazole derivative.

Step-by-Step Methodologies

Chromatographic Purity (HPLC-UV/MS)

Objective: Quantify structurally related organic impurities (e.g., unreacted starting materials, des-Boc degradants).

  • Sample Preparation: Dissolve 10.0 mg of the synthesized batch and reference standard in 10.0 mL of anhydrous Acetonitrile. Analyze immediately to prevent formyl degradation.

  • Column: C18 reversed-phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water (Adjusted to pH 6.8). Crucial: Neutral pH prevents on-column Boc cleavage.

    • Buffer B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.

  • Detection: UV at 254 nm and ESI-MS (Positive mode).

  • System Suitability Test (SST): Spike the reference standard with 1.0% of the known des-Boc impurity. The system is only validated if the resolution ( Rs​ ) between the main peak and the impurity is > 2.0.

Absolute Purity via 19 F Quantitative NMR (qNMR)

Objective: Determine the absolute mass fraction of the target compound independent of UV extinction coefficients[3].

  • Sample Preparation: Accurately weigh ~15.0 mg of the sample and ~5.0 mg of a certified internal standard (e.g., 1,4-Difluorobenzene, CRM grade) into a vial. Dissolve in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition Parameters:

    • Nucleus: 19 F (Observe frequency ~376 MHz on a 400 MHz spectrometer).

    • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing fluorine nucleus to ensure complete longitudinal magnetization recovery (typically 30–45 seconds).

    • Scans: 64 transients for high signal-to-noise ratio ( S/N>250 ).

  • Calculation: Purity is calculated using the integrated area of the thiazole fluorine peak against the internal standard, adjusting for molecular weights and sample mass.

Orthogonal Checks: Karl Fischer & Residue on Ignition (ROI)

Objective: Quantify non-UV-absorbing, non-NMR-active impurities.

  • Karl Fischer (KF): Volumetric titration using an anhydrous methanol/formamide solvent mixture to determine residual moisture.

  • ROI: Ignite 1.0 g of the sample at 600°C with sulfuric acid. This quantifies inorganic ash. Causality: The synthesis of this specific thiazole often involves Cesium fluoride (CsF) and Zinc bromide (ZnBr 2​ )[1]. High ROI indicates poor downstream aqueous washing during synthesis.

Comparative Data Analysis

The following table summarizes the experimental data comparing a newly synthesized batch against a certified reference standard (>99.5% purity).

Table 1: Comparative Analytical Results

ParameterAnalytical MethodCertified Reference StandardSynthesized BatchAcceptance Criteria
Appearance Visual InspectionWhite crystalline powderPale yellow powderConforms to structure
Chromatographic Purity HPLC-UV (254 nm)99.8%98.5% 98.0%
Absolute Purity 19 F qNMR99.6% ± 0.2%98.1% ± 0.3% 97.5%
Des-Boc Impurity HPLC-MSNot Detected (<0.05%)0.4% 0.5%
Water Content Karl Fischer Titration0.1%0.3% 0.5%
Inorganic Ash Residue on Ignition<0.05%0.15% 0.2%
Mass Balance Purity Calculated*99.65%97.91% ± 1.0% of qNMR value

*Mass Balance Purity = HPLC Purity ×[100% - (Water% + ROI%)] / 100

Conclusion & Mechanistic Insights

The synthesized batch meets the acceptance criteria for progression into subsequent synthetic steps. However, the comparative data reveals critical insights into the synthesis quality:

  • Validation of the System: The calculated Mass Balance Purity for the synthesized batch (97.91%) aligns tightly with the Absolute Purity determined by 19 F qNMR (98.1%). This confirms that there are no hidden, UV-transparent organic impurities skewing the HPLC data.

  • Impurity Profiling: The presence of 0.4% des-Boc impurity in the synthesized batch suggests slight acidic exposure during the workup phase. Furthermore, the elevated ROI (0.15%) points to trace retention of the inorganic salts (likely CsF or ZnBr 2​ ) utilized in the formylation step[1]. Future synthetic batches should incorporate a more rigorous aqueous wash to suppress inorganic carryover.

By deploying this self-validating, multi-modal analytical strategy, researchers can confidently bridge the gap between synthetic chemistry and rigorous pharmaceutical quality control.

Sources

Validating a Biological Assay for Screening Thiazole-Based Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazole-based scaffolds are highly privileged structures in modern oncology and pharmacology, frequently deployed as potent ATP-competitive inhibitors targeting critical kinases such as VEGFR-2, CDKs, and the PI3K/AKT/mTOR pathway[1],[2]. However, screening these heteroaromatic compounds presents a distinct photophysical challenge: many thiazole derivatives exhibit intrinsic auto-fluorescence and act as colorimetric quenchers.

To ensure scientific integrity during high-throughput screening (HTS), selecting and validating the correct biochemical assay is paramount. As an application scientist, my approach is not merely to execute protocols, but to build self-validating systems . This guide objectively compares three primary kinase assay platforms—TR-FRET, AlphaScreen, and Radiometric assays—and provides a causality-driven framework for validating a robust thiazole screening cascade.

The Chemical Challenge: Thiazole Auto-fluorescence & Interference

Standard absorbance or prompt-fluorescence assays are highly susceptible to interference when screening thiazole libraries. Because the thiazole ring system often absorbs and emits light in the 400–500 nm range, these compounds can artificially inflate background signals (false negatives) or quench assay fluorophores (false positives). To bypass these optical artifacts, we must rely on advanced detection technologies that separate the assay signal from compound interference either temporally (TR-FRET), spatially (AlphaScreen), or physically (Radiometric).

MOA ATP ATP Kinase Target Kinase (e.g., VEGFR-2) ATP->Kinase Binds Active Site Thiazole Thiazole Inhibitor Thiazole->Kinase Competitive Inhibition Substrate Protein Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate

Fig 1. Mechanism of ATP-competitive kinase inhibition by thiazole derivatives.

Technology Comparison: Selecting the Optimal Primary Assay

When evaluating a thiazole library, the primary assay must balance high throughput with resistance to optical interference. The establishes the statistical and operational standards for validating these platforms[3].

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
  • Mechanism: Utilizes lanthanide chelates (e.g., Europium or Terbium) which possess exceptionally long emission half-lives (milliseconds).

  • Causality for Thiazoles: By introducing a time delay (50–100 µs) between excitation and measurement, the short-lived background auto-fluorescence of the thiazole compounds completely decays. The delayed measurement yields an exceptional signal-to-background ratio, making TR-FRET the optimal primary HTS choice for these libraries.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
  • Mechanism: A bead-based proximity assay relying on the transfer of singlet oxygen from a donor bead to an acceptor bead, generating a luminescent signal at 520–620 nm[4].

  • Causality for Thiazoles: While highly sensitive and miniaturizable to 1536-well formats, AlphaScreen is vulnerable to compounds that act as singlet oxygen quenchers or inner-filter effect absorbers[4]. Thiazoles with extended conjugation may interfere here, requiring rigorous counter-screening.

Radiometric (³³P-ATP Filter Binding)
  • Mechanism: Directly measures the incorporation of radioactive phosphate into the protein substrate[5].

  • Causality for Thiazoles: Because it relies on radioactivity rather than light, it is 100% immune to optical interference. It is the ultimate orthogonal validation tool, though its low throughput and radioactive waste limit its use as a primary HTS assay[5].

Quantitative Performance Comparison
Assay TechnologyDetection MethodZ'-Factor (Typical)Thiazole Interference RateThroughputOrthogonal Correlation (R²)
TR-FRET Time-Delayed Fluorescence0.75 - 0.85< 2% (Low)Ultra-High (1536-well)0.92
AlphaScreen Luminescent Proximity0.80 - 0.90~ 5 - 8% (Moderate)Ultra-High (1536-well)0.88
Radiometric ³³P-ATP Filter Binding0.70 - 0.800% (None)Low-Medium (384-well)1.00 (Gold Standard)

Self-Validating Experimental Protocol: TR-FRET Optimization

A robust protocol must internally prove its own validity. Below is the step-by-step methodology for validating a TR-FRET kinase assay for a thiazole library, focusing on the causality behind each step.

Step 1: Determine Initial Velocity & Substrate Conversion
  • Action: Perform a time-course experiment measuring phosphorylated product formation at varying enzyme concentrations.

  • Causality: Kinase assays must be run at initial velocity (strictly <10% substrate conversion). If substrate depletion occurs, the reaction exits the linear phase, violating Michaelis-Menten assumptions. This artificially inflates IC₅₀ values, masking the true potency of your thiazole inhibitors.

  • Self-Validation Checkpoint: The R² of the product formation linear regression must be > 0.95.

Step 2: Determine Apparent Kₘ for ATP
  • Action: Titrate ATP concentrations against a fixed enzyme concentration to calculate the Michaelis constant (Kₘ).

  • Causality: Thiazole derivatives are predominantly ATP-competitive inhibitors[1]. To ensure the assay is highly sensitive to competitive inhibition, the final ATP concentration in the screening assay must be set at or slightly below its apparent Kₘ.

  • Self-Validation Checkpoint: Running a known reference inhibitor (e.g., Staurosporine) must yield an IC₅₀ that shifts predictably if the ATP concentration is altered.

Step 3: Assess DMSO Tolerance
  • Action: Titrate DMSO from 0.1% to 10% and measure the basal and stimulated assay windows.

  • Causality: Thiazole compounds are highly lipophilic and often require up to 5% DMSO to prevent precipitation in aqueous buffers. However, high DMSO can denature the kinase. Establishing the maximum tolerated dose (MTD) ensures that any drop in signal during the screen is due to true target inhibition, not solvent-induced enzyme denaturation.

  • Self-Validation Checkpoint: The assay window (Signal-to-Background) must remain stable up to the chosen DMSO concentration.

Step 4: Z'-Factor Determination
  • Action: Run a full 384-well plate with alternating columns of positive controls (maximum signal/vehicle) and negative controls (minimum signal/reference inhibitor).

  • Causality: The Z'-factor evaluates the dynamic range and data variation. It provides statistical proof that the assay can reliably distinguish hits from noise.

  • Self-Validation Checkpoint: A Z' > 0.5 is mandatory for HTS; a well-optimized TR-FRET assay should routinely achieve Z' > 0.7[3].

Workflow Step1 1. Kinetic Profiling (Ensure <10% Substrate Conversion) Step2 2. ATP Km Determination (Set [ATP] = Km for Sensitivity) Step1->Step2 Step3 3. DMSO Tolerance Test (Establish Maximum Tolerated Dose) Step2->Step3 Step4 4. Z'-Factor Validation (Confirm Statistical Robustness) Step3->Step4 Step5 5. Orthogonal Counter-Screen (Radiometric 33P-ATP Assay) Step4->Step5

Fig 2. Self-validating HTS workflow for establishing a robust thiazole screening assay.

Orthogonal Validation Strategy

Even with the temporal resolution of TR-FRET, a self-validating system requires an orthogonal counter-screen to definitively rule out assay artifacts.

Once primary hits are identified, they must be profiled in a Radiometric ³³P-ATP Assay [5]. Because radiometric assays measure the direct physical transfer of the radiolabeled γ-phosphate from ATP to the substrate, they are entirely blind to the fluorescence, absorbance, or singlet-oxygen quenching properties of the thiazole ring. If a compound shows an IC₅₀ of 10 nM in TR-FRET but 5000 nM in the radiometric assay, the initial hit was an optical artifact. A true thiazole kinase inhibitor will demonstrate a 1:1 linear correlation in potency across both platforms.

References

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances URL: [Link]

  • Title: Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition Source: Symmetry (MDPI) URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: Springer Nature Experiments URL: [Link]

  • Title: WO2009058728A1 - Thiazole derivatives as protein kinase inhibitors Source: Google Patents URL

Sources

Efficacy comparison of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate with other known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison Guide: Fluorothiazole-Based OGA Inhibitors vs. Legacy Standards

Executive Summary

The development of O-GlcNAcase (OGA) inhibitors represents a highly promising therapeutic avenue for Alzheimer’s disease (AD), Progressive Supranuclear Palsy (PSP), and other tauopathies[1]. By preventing the removal of O-GlcNAc modifications from the microtubule-associated protein tau, OGA inhibitors competitively block tau hyperphosphorylation, thereby halting its aggregation into neurotoxic neurofibrillary tangles (NFTs)[2].

While early-generation inhibitors validated this mechanism, they suffered from poor selectivity and limited central nervous system (CNS) penetrance. The introduction of the tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate building block has revolutionized this space[3]. Although technically a synthetic precursor, this compound defines the critical 4-fluorothiazole pharmacophore found in next-generation clinical candidates (such as ceperognastat/LY3372689 and ASN51)[4]. The strategic addition of the fluorine atom modulates the basicity of the thiazole ring, dramatically enhancing metabolic stability and blood-brain barrier (BBB) permeability.

This guide objectively compares the efficacy, selectivity, and in vivo performance of fluorothiazole-derived OGA inhibitors against legacy compounds like PUGNAc and Thiamet-G.

Mechanistic Rationale: O-GlcNAcylation vs. Phosphorylation

Tau protein undergoes dynamic, competitive post-translational modifications. O-GlcNAc transferase (OGT) adds protective sugar moieties, while OGA removes them. When OGA is hyperactive or uninhibited, tau is left vulnerable to kinases (like GSK-3β), leading to hyperphosphorylation and subsequent aggregation[5].

TauPathway Tau Native Tau Protein PhosTau Hyperphosphorylated Tau Tau->PhosTau Kinases GlcTau O-GlcNAcylated Tau Tau->GlcTau OGT NFT Neurofibrillary Tangles PhosTau->NFT Aggregation GlcTau->Tau OGA OGA O-GlcNAcase (OGA) OGA->GlcTau Cleaves O-GlcNAc Inhibitor Fluorothiazole Inhibitor Inhibitor->OGA Blocks Activity

Mechanistic pathway of Tau O-GlcNAcylation vs. Phosphorylation and the role of OGA inhibition.

Comparative Efficacy Profiling

Legacy Inhibitor: PUGNAc (First-Generation)

PUGNAc was one of the first molecules used to study O-GlcNAcylation. However, its utility in neurodegeneration is severely limited. It lacks selectivity, potently inhibiting lysosomal β-hexosaminidases (HexA/B) alongside OGA[6]. Inhibition of HexA/B is associated with severe lysosomal storage disorders (e.g., Tay-Sachs disease). Furthermore, PUGNAc has poor BBB penetration and has been linked to off-target induction of peripheral insulin resistance[6].

Legacy Inhibitor: Thiamet-G (Second-Generation)

Thiamet-G represented a major leap forward, achieving >30,000-fold selectivity for OGA over HexA/B[5]. It successfully reduces tau phosphorylation in transgenic mouse models. However, its pharmacokinetic profile is suboptimal for human clinical translation. Thiamet-G requires exceptionally high systemic doses (e.g., 500 mg/kg in mice) to achieve the >95% brain enzyme occupancy required to significantly elevate O-GlcNAc levels[7].

Next-Generation: Fluorothiazole-Carbamate Derivatives

Inhibitors synthesized from the tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate intermediate overcome the limitations of Thiamet-G. By integrating the 4-fluorothiazole moiety, these compounds achieve picomolar to low-nanomolar potency. More importantly, they exhibit exceptional CNS penetrance, achieving >95% OGA enzyme occupancy in the brain at doses as low as 1–10 mg/kg[1]. This allows for low, once-daily oral dosing, minimizing the risk of peripheral off-target effects.

Quantitative Data Comparison

Data represents aggregated preclinical benchmarks for these inhibitor classes.

Inhibitor ClassRepresentative CompoundOGA IC₅₀ (nM)Selectivity (OGA vs HexA/B)CNS Penetration (Brain:Plasma)In Vivo Effective Dose
First-Generation PUGNAc~50< 10-foldPoor (< 0.1)N/A (Toxicity limits use)
Second-Generation Thiamet-G21> 30,000-foldModerate (~1.0)High (100 - 500 mg/kg)
Next-Generation Fluorothiazole Analogs< 5> 10,000-foldHigh (> 2.0)Low (< 10 mg/kg)

Experimental Validation Methodologies

To objectively validate the superiority of fluorothiazole-derived inhibitors, the following self-validating protocols must be employed. These workflows are designed to confirm both in vitro selectivity and in vivo target engagement.

Workflow Step1 Synthesize Fluorothiazole Derivatives Step2 In Vitro OGA vs HexA/B Selectivity Assay Step1->Step2 Step3 In Vivo Dosing (rTg4510 Tauopathy Mice) Step2->Step3 Step4 Brain Tissue Extraction & Lysis Step3->Step4 Step5 Western Blotting (O-GlcNAc & p-Tau levels) Step4->Step5

In vivo experimental workflow for evaluating OGA inhibitor target engagement and efficacy.

Protocol 1: In Vitro OGA vs. HexA/B Selectivity Assay

Purpose: To confirm that the fluorothiazole derivative maintains high potency against OGA without inhibiting lysosomal HexA/B. Causality & Validation: This assay uses 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) as a fluorogenic substrate. Cleavage by either enzyme releases 4-MU, providing a direct, quantifiable fluorescent readout. Including PUGNAc (non-selective) and Thiamet-G (selective) acts as an internal validation system for the assay's dynamic range.

  • Preparation: Plate recombinant human OGA (rhOGA) and recombinant human HexA/B in separate 96-well black microplates using a standard assay buffer (50 mM citric acid, 100 mM NaCl, pH 5.5 for HexA/B; pH 7.0 for OGA).

  • Inhibitor Titration: Add the fluorothiazole derivative, Thiamet-G, and PUGNAc in a 10-point concentration response curve (ranging from 0.1 pM to 10 µM). Incubate at room temperature for 30 minutes.

  • Substrate Addition: Add 4-MU-GlcNAc (final concentration 1 mM) to all wells.

  • Kinetic Readout: Incubate for 1 hour at 37°C. Stop the reaction by adding 200 mM glycine/NaOH (pH 10.7). Measure fluorescence (Excitation: 360 nm, Emission: 450 nm).

  • Analysis: Calculate IC₅₀ values using non-linear regression. A successful fluorothiazole candidate will show an OGA IC₅₀ < 5 nM and a HexA/B IC₅₀ > 50 µM.

Protocol 2: In Vivo Target Engagement in rTg4510 Mice

Purpose: To demonstrate that low-dose fluorothiazole inhibitors achieve superior CNS target engagement compared to high-dose Thiamet-G[7]. Causality & Validation: We utilize the rTg4510 mouse model because it aggressively overexpresses human mutant tau, allowing for rapid detection of pathology[8]. A critical causality step in this protocol is the addition of a potent, structurally distinct OGA inhibitor (like PUGNAc) to the post-mortem lysis buffer. If omitted, endogenous OGA will rapidly strip O-GlcNAc from proteins during tissue homogenization, resulting in false-negative target engagement data[7].

  • Dosing: Divide 4-month-old rTg4510 mice into three cohorts: Vehicle (Saline), Thiamet-G (500 mg/kg, oral), and Fluorothiazole Derivative (10 mg/kg, oral).

  • Tissue Harvest: 4 hours post-dose, euthanize the mice. Rapidly extract and flash-freeze the forebrain in liquid nitrogen.

  • Lysis (Critical Step): Homogenize the brain tissue in RIPA buffer supplemented with protease/phosphatase inhibitors AND 100 µM PUGNAc to lock the in vivo O-GlcNAcylation state[7].

  • Protein Normalization: Centrifuge lysates (15,000 × g, 15 min) and quantify total protein using a BCA assay. Normalize all samples to 2 µg/µL.

  • Western Blotting:

    • Run samples on a 4-12% Bis-Tris gel and transfer to a nitrocellulose membrane.

    • Probe for global O-GlcNAc levels using the RL2 antibody.

    • Probe for pathological tau phosphorylation using the AT8 antibody (recognizes p-Ser202/Thr205).

    • Use GAPDH and total Tau (HT7 antibody) as loading controls to validate the structural integrity of the samples.

  • Efficacy Confirmation: The 10 mg/kg fluorothiazole cohort should demonstrate a comparable or superior increase in global O-GlcNAc (RL2 signal) and a corresponding decrease in p-Tau (AT8 signal) relative to the 500 mg/kg Thiamet-G cohort.

References

  • WO2020163193A1 - Bicyclic ether o-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors - Google Patents.
  • O-GlcNAcase Inhibitors - Alzheimer's Drug Discovery Foundation.
  • Discovery and clinical translation of ceperognastat, an O-GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease - PubMed.
  • O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed.
  • Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphoryl
  • Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin.
  • Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauop
  • Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The journey from a promising compound in a lab dish (in vitro) to a potential therapeutic in a living organism (in vivo) is a critical and often challenging phase in drug development. This guide provides a comparative analysis of the preclinical efficacy of novel thiazole derivatives, focusing on the crucial transition from in vitro cell-based assays to in vivo animal models. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to offer an objective resource for researchers, scientists, and drug development professionals.

The Rationale: Why Thiazole Derivatives Warrant Investigation

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, possesses unique structural and electronic features that allow for diverse chemical modifications and interactions with various biological targets.[2][4] This versatility has led to the development of several FDA-approved drugs containing a thiazole moiety, such as the anticancer agent Dasatinib and the antiretroviral Ritonavir.[5] The ongoing exploration of novel thiazole derivatives is driven by the quest for more potent, selective, and less toxic therapeutic agents to address unmet medical needs.

From Benchtop to Bedside: A Workflow for Evaluating Thiazole Derivatives

The preclinical evaluation of novel thiazole derivatives typically follows a structured workflow designed to assess their therapeutic potential and identify promising candidates for further development. This process begins with broad in vitro screening to determine biological activity and cytotoxicity, followed by more targeted in vivo studies to evaluate efficacy and safety in a physiological context.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Initial Assessment Cytotoxicity Assays Cytotoxicity Assays Primary Screening->Cytotoxicity Assays Safety Profile Target Identification Target Identification Cytotoxicity Assays->Target Identification Mechanism of Action Lead Optimization Lead Optimization Target Identification->Lead Optimization Structure-Activity Relationship Animal Model Selection Animal Model Selection Lead Optimization->Animal Model Selection Transition to In Vivo Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Therapeutic Effect Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology Efficacy Studies->Pharmacokinetics & Toxicology ADMET Profiling Preclinical Candidate Preclinical Candidate Pharmacokinetics & Toxicology->Preclinical Candidate Final Selection

Caption: Preclinical evaluation workflow for novel thiazole derivatives.

In Vitro Efficacy: The Initial Litmus Test

In vitro assays provide the first indication of a compound's biological activity and are essential for screening large libraries of newly synthesized molecules. These assays are typically rapid, cost-effective, and allow for the assessment of specific cellular and molecular effects.

Anticancer Activity

A primary focus of thiazole derivative research is in oncology.[6] The initial assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

Data Presentation: In Vitro Anticancer Efficacy of Selected Thiazole Derivatives

Compound IDTarget/PathwayCancer Cell LineAssay TypeIC50 (µM)Reference
4c VEGFR-2MCF-7 (Breast)MTT2.57 ± 0.16[1]
HepG2 (Liver)MTT7.26 ± 0.44[1]
4i EGFRSaOS-2 (Osteosarcoma)MTT0.190 ± 0.045 µg/mL[1]
3b PI3Kα/mTORLeukemia HL-60(TB)Not SpecifiedGI50 < 10[7]
3e PI3Kα/mTORLeukemia HL-60(TB)Not SpecifiedGI50 < 10[7]
11d EGFR/VEGFR-2Not SpecifiedMTTGI50 = 30 nM[8]
11f EGFR/VEGFR-2A-549 (Lung), MCF-7 (Breast)MTTIC50 = 25 nM (A-549), 29 nM (MCF-7)[8]
6f Not SpecifiedHuman Lung & Breast CancerCCK-8IC50 = 0.48 (Lung), 3.66 (Breast)[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The experimental thiazole derivatives are dissolved in a suitable solvent like DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.[1]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[1]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[10][11][12]

Data Presentation: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDTarget OrganismAssay TypeMIC (µg/mL)Reference
Lead Thiazole 1 Methicillin-resistant Staphylococcus aureus (MRSA)Broth Microdilution1.3[12]
Analogues 2 & 3 MRSABroth Microdilution2.8 - 5.6[12]
2e Bacillus subtilis, Staphylococcus aureusNot Specified125[10]
Pseudomonas aeruginosa, Escherichia coliNot Specified250[10]
Candida albicans, Candida kruseiNot Specified500[10]
MT Candida albicansNot Specified0.5 - 2[13]

In Vivo Efficacy: Validation in a Living System

The translation of promising in vitro data into tangible in vivo efficacy is a critical step in the drug development pipeline.[1] In vivo studies, typically conducted in animal models, provide insights into a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall therapeutic effect and potential toxicity in a complex biological system.

Anticancer Efficacy in Xenograft Models

Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo anticancer activity of experimental drugs.

Data Presentation: In Vivo Anticancer Efficacy of a Selected Thiazole Derivative

Compound IDAnimal ModelCancer TypeDosageTumor Growth Inhibition (TGI)Reference
6f Not SpecifiedNot Specified10 mg/Kg84.3%[9]

Experimental Protocol: Murine Tumor Xenograft Model

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The experimental thiazole derivative is administered to the mice, typically via oral gavage or intraperitoneal injection, at a predetermined dosage and schedule. A control group receives a vehicle solution.[1]

  • Tumor Measurement: Tumor volume is measured regularly using calipers. Animal health is also closely monitored.[1]

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[1]

  • Tissue Analysis: Tumors may be excised for further analysis, such as histopathology or biomarker assessment.[1]

Antimicrobial Efficacy in Infection Models

To assess the in vivo antimicrobial activity of thiazole derivatives, infection models are utilized where animals are infected with a specific pathogen.

Experimental Protocol: Murine MRSA Skin Infection Model

  • Infection: A specific strain of MRSA is topically applied to a skin wound on mice.[12]

  • Treatment: The thiazole compound, often formulated as a topical cream, is applied to the infected wound.[12]

  • Bacterial Load Assessment: After a specified treatment period, the skin tissue is excised, homogenized, and plated on selective agar to determine the number of viable bacteria (colony-forming units).[12]

  • Efficacy Determination: The reduction in bacterial burden in the treated group compared to a control group indicates the in vivo antimicrobial efficacy of the compound.[12]

Bridging the Data: Correlating In Vitro and In Vivo Results

A key aspect of this comparative guide is to analyze the correlation between the in vitro activity and the in vivo efficacy of novel thiazole derivatives. While potent in vitro activity is a prerequisite for a promising drug candidate, it does not always translate to significant in vivo efficacy. Factors such as poor absorption, rapid metabolism, or off-target toxicity can limit a compound's effectiveness in a living organism.

For instance, a thiazole derivative with a low nanomolar IC50 value against a cancer cell line in vitro may show only modest tumor growth inhibition in vivo if it has poor bioavailability. Conversely, a compound with moderate in vitro potency might exhibit excellent in vivo efficacy due to favorable pharmacokinetic properties that allow it to reach and maintain effective concentrations at the target site.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which thiazole derivatives exert their therapeutic effects is crucial for rational drug design and development. Many thiazole-based compounds have been shown to target key signaling pathways involved in cell growth, proliferation, and survival.

G cluster_0 PI3K/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Thiazole Derivative (3b, 3e) Thiazole Derivative (3b, 3e) Thiazole Derivative (3b, 3e)->PI3K Thiazole Derivative (3b, 3e)->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by thiazole derivatives.

For example, certain thiazole derivatives have been identified as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway that is often dysregulated in cancer.[7] By simultaneously blocking both PI3K and mTOR, these compounds can effectively shut down downstream signaling that promotes cell growth and proliferation.[7]

Conclusion

The thiazole scaffold continues to be a rich source of novel therapeutic agents. The successful translation of a potent in vitro compound to an effective in vivo drug candidate requires a thorough understanding of its biological activity, mechanism of action, and pharmacokinetic properties. The comparative analysis presented in this guide highlights the importance of a multi-faceted approach to preclinical drug evaluation. While in vitro assays provide essential initial data, in vivo studies are indispensable for validating the therapeutic potential of novel thiazole derivatives and paving the way for their clinical development. Further comprehensive in vivo studies are necessary to fully elucidate the therapeutic potential of these and other novel thiazole-based agents.[1]

References

  • Thiazole-Based Experimental Drugs: A Comparative Analysis of In Vitro and In Vivo Anticancer Efficacy - Benchchem.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Publishing.
  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives.
  • Synthesis and Biological Evaluation of Some New Thiazole Derivatives.
  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One - Research journals.
  • Novel thiadiazole derivatives: synthesis, in silico, in vitro and in vivo evaluation of analgesic and anti-inflammatory activities - PubMed.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents.
  • Design and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science Publishers.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives.
  • The Thiazole Nucleus: A Cornerstone in Modern Drug Discovery - Benchchem.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications.
  • Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide - Benchchem.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
  • Evaluation of a Novel Thiadiazole Derivative for Anti Inflammatory Activity - JOCPR.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC.
  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - ResearchGate.
  • Thiazole derivatives as inhibitors of protein kinase. - ResearchGate.
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega.
  • Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega.
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC.
  • Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities - IJNRD.
  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed.
  • Novel thiadiazole derivatives: synthesis, in silico, in vitro and in vivo evaluation of analgesic and anti-inflammatory activities | Scilit.
  • Efficiency of newly prepared thiazole derivatives against some cutaneous fungi - PubMed.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.

Sources

Safety Operating Guide

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to protect researchers, support staff, and the environment.

Foundational Analysis: Understanding the Compound

Before proceeding with disposal, it is crucial to understand the chemical nature of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate. Its structure reveals several key features that dictate its handling and disposal pathway:

  • Halogenated Organic Compound: The presence of a fluorine atom classifies this molecule as a halogenated organic compound. This is the single most important factor for its waste segregation, as halogenated and non-halogenated waste streams are treated differently and have varying disposal costs.[1][2][3] Mixing these streams is a common and costly error in laboratory waste management.

  • Nitrogen and Sulfur Heterocycle: The thiazole ring contains both nitrogen and sulfur. Upon thermal decomposition (e.g., incineration), these elements can form toxic oxides, such as nitrogen oxides (NOx) and sulfur oxides (SOx).[4][5]

  • Carbamate and Aldehyde Groups: These functional groups contribute to the compound's reactivity and potential biological activity. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, related structures are known to cause skin, eye, and respiratory irritation.[4]

Based on this analysis, tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to its final removal from the laboratory.

Step 1: Immediate Hazard Mitigation & Personal Protective Equipment (PPE)

Proper handling at the point of waste generation is critical. Always handle this compound within a chemical fume hood to prevent inhalation of any dust or vapors.[2]

Required PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4][7]

  • Lab Coat: A standard laboratory coat to protect from splashes.

Step 2: Waste Segregation and Container Selection

The principle of waste segregation is to prevent dangerous reactions and to ensure proper final treatment.

  • Designate as "Halogenated Organic Waste": This compound must be placed in a dedicated waste container for halogenated organic solids or liquids.[1][3][8]

  • Container Requirements:

    • The container must be in good condition, free of cracks or damage.[9]

    • It must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[10]

    • The container must have a secure, leak-proof screw-top cap to prevent spills and fugitive emissions.[6][8] Do not use stoppers or parafilm as a primary closure.

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement by agencies such as the Environmental Protection Agency (EPA) and is essential for safety.[11]

Your waste container label must include:

  • The words "Hazardous Waste" .[9][11]

  • The full, unabbreviated chemical name : "tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate".[8][9]

  • An indication of the primary hazards (e.g., "Toxic," "Irritant").[11]

  • The accumulation start date (the date the first drop of waste is added).

  • The name of the principal investigator or laboratory contact.

Labels are typically available from your institution's Environmental Health & Safety (EH&S) department.[3][9]

Step 4: Safe Accumulation in the Laboratory

Designated waste collection locations within a lab are known as Satellite Accumulation Areas (SAAs).[9][11]

  • Location: The waste container should be stored at or near the point of generation (e.g., in the fume hood where the work is done) and under the control of laboratory personnel.[6][9]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[8][9] Leaving a funnel in the container is a common violation.

  • Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.

  • Segregation: Store the halogenated waste container away from incompatible waste streams, particularly acids and bases.[9]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and labeling of waste, but the final disposal must be handled by trained professionals.

  • Contact EH&S: When the waste container is nearly full (e.g., 90% capacity) or has reached your institution's time limit for storage in an SAA, contact your EH&S office to request a waste pickup.[9][12]

  • Professional Disposal: EH&S will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal contractor.[11][13] The most common disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility.[1][11]

Visualizing the Disposal Process

To ensure clarity, the entire disposal workflow can be visualized as a decision-making process.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Identify Waste: tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate B Assess Hazards: Halogenated, Irritant A->B C Don Personal Protective Equipment (PPE) B->C D Select Compatible Waste Container C->D Begin Containment E Segregate as 'Halogenated Organic Waste' D->E F Affix 'Hazardous Waste' Label with Full Chemical Name E->F G Store in Satellite Accumulation Area (SAA) F->G Begin Storage H Keep Container Closed G->H I Request Pickup from EH&S (when full or time limit reached) H->I J Professional Disposal (Incineration) I->J

Caption: Disposal workflow for the subject compound.

Summary of Key Disposal Information

For quick reference, the essential parameters for disposing of this compound are summarized below.

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteContains fluorine, requiring specific disposal methods like incineration.[1]
Container Type HDPE or Glass with Screw CapMust be chemically compatible and prevent leaks/evaporation.[9][10]
Required Labeling "Hazardous Waste" + Full Chemical NameComplies with EPA/OSHA regulations and ensures safe handling.[9][11]
Storage Location Satellite Accumulation Area (SAA)Safe, designated area near the point of generation.[9][11]
Final Disposal Method Professional Disposal via EH&SEnsures regulatory compliance and environmental protection.[13]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Minor Spill: If a small amount of solid material is spilled inside a fume hood, use absorbent pads to clean it up. Place all contaminated materials (pads, gloves, etc.) into your hazardous waste container.

  • Major Spill: For larger spills or any spill outside of a fume hood, evacuate the immediate area. Alert your colleagues and contact your institution's emergency number or EH&S for assistance.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

Always refer to your institution's specific chemical hygiene plan and emergency response procedures.

References

  • Hazardous Waste Segregation Guidelines. (n.d.). Bucknell University.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Halogenated Solvents in Laboratories. (n.d.).
  • Safety Data Sheet - tert-Butyl carbamate. (2023, September 22). Fisher Scientific.
  • tert-Butyl carbamate PubChem CID 77922. (n.d.).
  • Safety Data Sheet - Tert-butyl (2-formylthiazol-5-yl)
  • Hazardous Waste Reduction. (n.d.). University of California, Santa Cruz - Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Safety Data Sheet - tert-Butyl (4-fluoro-5-formylthiazol-2-yl)
  • Safety Data Sheet - tert-Butyl carbamate. (2010, October 28). Fisher Scientific.
  • Safety Data Sheet - Product 521949. (2025, November 6). Sigma-Aldrich.
  • tert-butyl N-[4-(4-fluorophenyl)
  • tert-Butyl (5-formylthiazol-2-yl)carbamate | 391668-77-2. (2025, October 21). AiFChem.
  • Safety Data Sheet - tert-Butyl (2-aminoethyl)(ethyl)
  • tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate, min 97%, 100 mg. (n.d.). Oakwood Chemical.
  • tert-Butyl (4-bromo-5-formylthiazol-2-yl)
  • tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate - Introduction. (2024, April 9). ChemBK.
  • Safety Data Sheet - TBBS. (2014, March 11). HB Chemical.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.